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1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- Documentation Hub

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  • Product: 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
  • CAS: 141809-45-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone

Executive Summary As drug development pivots toward targeted protein degradation (PROTACs) and highly specific fluorescent receptor probes, the need for versatile, bifunctional chemical building blocks has never been gre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development pivots toward targeted protein degradation (PROTACs) and highly specific fluorescent receptor probes, the need for versatile, bifunctional chemical building blocks has never been greater. 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS 141809-45-2) represents a critical intermediate in this space. By combining the privileged butyrophenone pharmacophore—a hallmark of Dopamine D2 receptor antagonists[1]—with an ethylenediamine tail, this compound provides a highly reactive primary amine handle for downstream conjugation. This whitepaper details the structural rationale, self-validating synthetic protocols, and pharmacological applications of this essential intermediate.

Structural Rationale and Physicochemical Profile

The architecture of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone is deliberately partitioned into two functional domains:

  • The Butyrophenone Core: Comprising a phenyl ring conjugated to a ketone, extended by a propyl linker. This core was historically optimized during the discovery of neuroleptics (e.g., haloperidol) to perfectly fit the hydrophobic pocket of the Dopamine D2 receptor[2].

  • The Ethylenediamine Tail: Unlike traditional antipsychotics that terminate in a bulky tertiary amine (like piperidine or piperazine), this compound terminates in a primary amine. This modification slightly alters its lipophilicity while providing an essential nucleophilic anchor for creating complex bioconjugates.

Quantitative Physicochemical Data

Understanding the physicochemical properties is vital for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The data below summarizes the core metrics of the compound[3].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 4-(2-aminoethylamino)-1-phenylbutan-1-oneStandardized nomenclature for regulatory filing.
CAS Number 141809-45-2Unique identifier for sourcing and patent mapping.
Molecular Formula C₁₂H₁₈N₂ODefines the stoichiometric baseline for synthesis.
Molecular Weight 206.28 g/mol Low molecular weight allows for bulky downstream additions (e.g., E3 ligase ligands) without exceeding Lipinski's limits.
XLogP (Predicted) 0.5High aqueous solubility; ideal for biological assays and formulation.
Topological Polar Surface Area 55.1 ŲExcellent membrane permeability; well within the < 90 Ų threshold for blood-brain barrier (BBB) penetration.

Synthetic Methodology and Experimental Protocol

The synthesis of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone relies on a classic bimolecular nucleophilic substitution (S_N2). However, the presence of a diamine introduces the risk of polyalkylation. As a Senior Application Scientist, I mandate the following protocol to ensure a self-validating, high-yield system.

Causality in Experimental Design
  • Why a 10-fold Nucleophile Excess? Ethylenediamine is a potent bidentate nucleophile. If a 1:1 stoichiometric ratio is used, the newly formed secondary amine in the product can attack a second molecule of the electrophile, creating an unwanted tertiary amine dimer. A 10x molar excess kinetically overwhelms the reaction, ensuring strict mono-substitution.

  • Why a 1M NaOH Workup? The S_N2 reaction generates HCl, which protonates the newly formed amines, rendering the product highly water-soluble. Washing the organic layer with 1M NaOH ensures the product is completely free-based, allowing it to partition efficiently into the organic phase (Dichloromethane) while the highly polar excess ethylenediamine is washed away in the aqueous phase.

Step-by-Step Protocol
  • Preparation: Dissolve 4-chloro-1-phenyl-1-butanone (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile under a nitrogen atmosphere.

  • Nucleophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Add anhydrous ethylenediamine (10.0 eq, 100 mmol) dropwise over 15 minutes to control the exothermic amine-halogen exchange.

  • Reflux: Remove the ice bath and heat the mixture to 80°C (reflux) for 4 to 6 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1); the disappearance of the UV-active starting material spot (R_f ~0.8) confirms completion.

  • Quenching & Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of the volatile excess ethylenediamine and acetonitrile.

  • Extraction: Dissolve the crude residue in 50 mL of Dichloromethane (DCM). Wash the organic layer with 1M NaOH (3 x 20 mL) to free-base the product, followed by a brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1) to yield the pure target compound as a pale yellow oil.

SynthWorkflow A 4-chloro-1-phenyl -1-butanone C SN2 Substitution (80°C, 4-6 hrs) A->C B Ethylenediamine (10x Excess) B->C D Workup & Extraction (DCM / 1M NaOH) C->D  Cool & Quench E Target Compound (CAS 141809-45-2) D->E  Purification

Synthetic workflow for 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone via SN2 displacement.

Pharmacological Context: D2 Receptor Targeting

The butyrophenone class is pharmacologically renowned for its interaction with the Dopamine D2 receptor (D2R)[1]. D2Rs are G-protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins[4].

Mechanistic Pathway

Under physiological conditions, dopamine binds to the D2R, activating the Gi/o protein complex. This activation inhibits adenylyl cyclase (AC), thereby reducing the intracellular conversion of ATP to cyclic AMP (cAMP) and modulating downstream neural signaling[5].

When a butyrophenone derivative acts as an antagonist, it competitively binds to the D2R, blocking dopamine[6]. This prevents the activation of the Gi/o complex, effectively relieving the inhibition on adenylyl cyclase. Consequently, cAMP production is normalized or increased, which is the foundational mechanism behind the antipsychotic efficacy of this chemical class[5].

D2Signaling Ligand Butyrophenone Derivative (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds & Blocks Dopamine Gi Gi/o Protein Complex (Inactivated) Receptor->Gi Prevents Activation AC Adenylyl Cyclase (AC) (Inhibition Relieved) Gi->AC Blocks AC Inhibition cAMP cAMP Production (Normalized) AC->cAMP Catalyzes ATP to cAMP

Signaling pathway of Dopamine D2 receptor antagonism by butyrophenone derivatives.

Applications in Advanced Drug Design

Because 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone possesses an unhindered primary amine, it is a highly sought-after precursor for modern pharmacological engineering:

  • Targeted Protein Degradation (PROTACs): The primary amine can be readily coupled to an NHS-ester functionalized PEG linker attached to a Cereblon or VHL E3 ligase recruiting ligand. This transforms the D2R antagonist into a D2R-specific degrader, a cutting-edge approach for treating refractory psychiatric conditions.

  • Fluorescent Receptor Probes: Reacting the primary amine with FITC (Fluorescein isothiocyanate) or Cyanine dyes yields high-affinity fluorescent probes. These are utilized in flow cytometry and confocal microscopy to map D2R density in live striatal tissues without the need for radioligands.

References

  • PubChem. "1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | C12H18N2O | CID 86428" National Center for Biotechnology Information. URL:[Link]

  • "Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating" MDPI. URL:[Link]

  • "New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy" PMC (National Institutes of Health). URL:[Link]

  • "The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission" PMC (National Institutes of Health). URL:[Link]

  • "Psychopharmacology: Antipsychotic and Antidepressant Drugs" Pocket Dentistry. URL:[Link]

  • "The discovery of the butyrophenone-type neuroleptics by P.A.J. Janssen and J.P. Tollenaere" ResearchGate. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on CAS 141809-45-2: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary CAS 141809-45-2, formally known as 4-((2-aminoethyl)amino)-1-phenylbutan-1-one, is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery[1]. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 141809-45-2, formally known as 4-((2-aminoethyl)amino)-1-phenylbutan-1-one, is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery[1]. Featuring both a butyrophenone scaffold—a privileged structure in central nervous system (CNS) pharmacology—and an ethylenediamine moiety, this intermediate provides a critical vector for developing novel therapeutics and chelating agents[2]. This whitepaper delivers an authoritative analysis of its physicochemical properties, mechanistic utility, and field-proven protocols for its synthesis and downstream functionalization.

Structural and Physicochemical Profiling

The molecular architecture of CAS 141809-45-2 dictates its reactivity and biological potential. The butyrophenone core is highly lipophilic and serves as a classic pharmacophore for D2 and 5-HT2A receptor binding. Conversely, the ethylenediamine tail introduces significant polarity, hydrogen-bonding capacity, and distinct pKa values, making the molecule an excellent candidate for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds.

Quantitative Data Summary

All critical physicochemical properties and computational descriptors are summarized in Table 1 to facilitate rapid reference for structural activity relationship (SAR) modeling.

Table 1: Physicochemical and Computed Properties of CAS 141809-45-2

PropertyValueSource / Method
IUPAC Name 4-(2-aminoethylamino)-1-phenylbutan-1-oneComputed by Lexichem TK[1]
Molecular Formula C12H18N2OPubChem Release 2025.09.15[1]
Molecular Weight 206.28 g/mol PubChem Release 2025.09.15[1]
Monoisotopic Mass 206.1419 DaPubChem Release 2025.09.15[1]
Predicted XLogP 0.5Computed Descriptor[1]
Topological Polar Surface Area 55.1 ŲComputed Descriptor[1]
SMILES String C1=CC=C(C=C1)C(=O)CCCNCCNStructural Identifier[3]
InChIKey YPVRJHARGFOWMD-UHFFFAOYSA-NStructural Identifier[1]

Note: The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Standard PPE and well-ventilated fume hoods are mandatory during handling[4].

Mechanistic Role in Drug Design

The strategic value of CAS 141809-45-2 lies in its orthogonal reactivity. The molecule possesses three distinct reactive centers:

  • Primary Amine: Sterically unhindered, highly nucleophilic. Ideal for amidation, reductive amination, or urea formation.

  • Secondary Amine: Sterically hindered but basic. Can be selectively protected (e.g., with Boc or Cbz groups) or alkylated under forcing conditions.

  • Ketone: Capable of undergoing reduction to a secondary alcohol, Grignard additions, or acting as an electrophile in further reductive aminations.

Logical Workflow for Downstream Functionalization

DownstreamApplications Root CAS 141809-45-2 Node1 Primary Amine Derivatization Root->Node1 Node2 Secondary Amine Alkylation Root->Node2 Node3 Ketone Reduction Root->Node3 Target1 CNS Therapeutics (GPCR Ligands) Node1->Target1 Target2 Chelating Agents Node1->Target2 Node2->Target1 Node3->Target1

Logical workflow for downstream functionalization of CAS 141809-45-2 in drug design.

Experimental Methodology: Synthesis of 141809-45-2

The synthesis of CAS 141809-45-2 is typically achieved via the nucleophilic substitution (SN2) of a 4-halo-1-phenylbutan-1-one with ethylenediamine. Designing this protocol requires strict control over stoichiometry and temperature to prevent polymerization and cyclization.

Synthetic Pathway

SynthesisWorkflow A 4-chloro-1-phenylbutan-1-one C SN2 Substitution (Controlled Temp) A->C Base B Ethylenediamine (Excess) B->C D CAS 141809-45-2 (Target) C->D Workup

Synthetic pathway of CAS 141809-45-2 via SN2 substitution.

Protocol 1: Controlled SN2 Alkylation

Objective: Synthesize 141809-45-2 while suppressing bis-alkylation and intramolecular Schiff base formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-1-phenylbutan-1-one (1.0 equivalent, 10 mmol) in 20 mL of anhydrous acetonitrile.

  • Catalysis: Add potassium iodide (KI, 0.1 equivalents). Causality: KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, which accelerates the subsequent SN2 displacement at lower temperatures.

  • Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add ethylenediamine (10.0 equivalents, 100 mmol). Causality: Ethylenediamine is a bifunctional nucleophile. Using a massive stoichiometric excess creates pseudo-first-order kinetics, ensuring that once a mono-alkylated product forms, the probability of it reacting with another electrophile is statistically negligible compared to the unreacted ethylenediamine. This prevents the formation of dimeric impurities.

  • Reaction: Stir the mixture at 40°C for 12 hours. Causality: The temperature is strictly capped at 40°C. Higher temperatures risk the intramolecular condensation of the newly formed primary amine with the ketone moiety, leading to unwanted pyrroline derivatives.

  • Self-Validating Workup (pH Swing):

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the crude residue in 1M aqueous HCl (pH < 2) and wash with Ethyl Acetate (3 x 20 mL). Validation: The unreacted ketone and neutral impurities partition into the organic layer, while the target diamine remains fully protonated and highly soluble in the aqueous layer.

    • Cool the aqueous layer to 0°C and basify to pH 12 using 4M NaOH.

    • Extract the free base product with Dichloromethane (DCM, 3 x 30 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield CAS 141809-45-2 as a viscous pale oil.

Downstream Functionalization Workflows

To utilize CAS 141809-45-2 in building complex Active Pharmaceutical Ingredients (APIs), chemists must exploit the kinetic differences between the primary and secondary amines.

Protocol 2: Kinetically Controlled Selective Amidation

Objective: Selectively functionalize the primary amine with an acyl chloride while leaving the secondary amine intact.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 141809-45-2 (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) to act as an acid scavenger.

  • Cryogenic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath. Causality: At cryogenic temperatures, the inherent steric hindrance of the secondary amine (embedded within the alkyl chain) drastically reduces its nucleophilicity compared to the terminal, unhindered primary amine.

  • Electrophile Addition: Slowly add the desired acyl chloride (0.9 eq) dropwise over 30 minutes. Causality: Sub-stoichiometric addition of the electrophile prevents over-reaction and ensures maximum selectivity for the primary amine.

  • Monitoring: Allow the reaction to stir at -78°C for 2 hours. Monitor the disappearance of the acyl chloride via LC-MS.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ at -78°C before allowing it to warm to room temperature. Extract with DCM, dry, and purify via flash chromatography (DCM:MeOH gradient).

Analytical Validation

To confirm the integrity of CAS 141809-45-2 and its derivatives, the following analytical parameters should be established:

  • LC-MS (ESI+): The target mass for the parent compound is

    
     207.15 
    
    
    
    [3].
  • NMR Profiling: The

    
    H-NMR spectrum will feature distinct triplet patterns for the methylene protons adjacent to the amines (~2.6-2.8 ppm) and the ketone (~3.0 ppm), alongside a clear multiplet for the mono-substituted aromatic ring (7.4-8.0 ppm).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86428, 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-" PubChem, [Link].

  • Vihasibio Sciences Pvt Ltd. "Product List: Custom Synthesis Intermediates." Scribd, [Link].

Sources

Foundational

Advanced Mannich Reaction Methodologies for 1-Phenyl-1-Butanone Derivatives

Executive Summary The Mannich reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry, providing direct access to β-amino ketones (Mannich bases). When applied to 1-phenyl-1-butanone (butyropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mannich reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry, providing direct access to β-amino ketones (Mannich bases). When applied to 1-phenyl-1-butanone (butyrophenone) and its derivatives, this three-component condensation yields highly functionalized scaffolds that serve as critical precursors for neuroleptics, antispasmodics, and central nervous system (CNS) agents.

This technical guide provides an in-depth analysis of the regiochemistry, mechanistic causality, and optimized experimental protocols for the aminoalkylation of 1-phenyl-1-butanone. By synthesizing classical thermal approaches with modern microwave-assisted and asymmetric catalytic workflows, this whitepaper equips drug development professionals with self-validating methodologies to maximize yield and stereocontrol.

Mechanistic Causality & Regiochemistry

The classical Mannich reaction involves the condensation of an enolizable carbonyl compound, an aldehyde (typically formaldehyde), and a primary or secondary amine [1]. For 1-phenyl-1-butanone, the reaction dynamics are governed by the steric and electronic environment of its α-carbon (C2).

The Causality of Reagent Selection
  • Amine Hydrochloride Salts: Utilizing the hydrochloride salt of the secondary amine (e.g., morpholine·HCl or piperidine·HCl) rather than the free base is a deliberate mechanistic choice. The acidic environment serves a dual purpose: it catalyzes the tautomerization of the ketone into its nucleophilic enol form, and it protonates the formaldehyde to facilitate the generation of the highly electrophilic iminium ion. Furthermore, the salt prevents unwanted oxidation of the amine.

  • Paraformaldehyde over Aqueous Formalin: Aqueous formaldehyde introduces excess water, which can drive the equilibrium backward, hydrolyzing the iminium intermediate. Using solid paraformaldehyde minimizes water content, pushing the condensation equilibrium toward the product.

Regiochemical Pathway

1-phenyl-1-butanone possesses two α-protons at the C2 position. The steric bulk of the adjacent ethyl group (C3-C4) slightly hinders the approach of the iminium electrophile compared to simpler substrates like acetophenone. However, acid-catalyzed enolization selectively occurs between C1 and C2, conjugated with the phenyl ring. The subsequent nucleophilic attack by the enol onto the iminium ion yields a branched β-amino ketone: 2-(dialkylaminomethyl)-1-phenylbutan-1-one .

MannichMechanism Amine Secondary Amine Iminium Iminium Ion (Electrophile) Amine->Iminium + H+, - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium MannichBase β-Amino Ketone Product Iminium->MannichBase C-C Bond Formation Ketone 1-Phenyl-1-butanone Enol Enol Tautomer (Nucleophile) Ketone->Enol Acid Catalysis Enol->MannichBase Nucleophilic Attack

Mechanistic pathway of the Mannich reaction for 1-phenyl-1-butanone.

Self-Validating Experimental Protocols

To overcome the steric hindrance of the butyrophenone α-carbon, two primary synthetic routes are utilized: Conventional Thermal Heating and Microwave-Assisted Synthesis. The microwave approach has been proven to drastically reduce reaction times while suppressing thermal degradation byproducts [2].

Protocol A: Microwave-Assisted Synthesis (Optimized)

This protocol is designed as a self-validating system. In-process analytical checks ensure that the reaction trajectory is continuously verified.

Reagents:

  • 1-Phenyl-1-butanone: 10.0 mmol

  • Morpholine hydrochloride: 11.0 mmol (1.1 equiv)

  • Paraformaldehyde: 15.0 mmol (1.5 equiv)

  • Solvent: Absolute Ethanol (2.0 mL) or Solvent-free.

  • Catalyst: Concentrated HCl (2 drops).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz vessel, combine 1-phenyl-1-butanone, morpholine hydrochloride, and paraformaldehyde. Add absolute ethanol and 2 drops of concentrated HCl. Causality: The slight excess of paraformaldehyde compensates for sublimation losses during heating.

  • Irradiation: Seal the vessel and subject it to microwave irradiation (150 W, maximum temperature 110°C) for 15 minutes.

  • In-Process Validation (TLC): Extract a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 4:1 Hexane:Ethyl Acetate).

    • Validation Check: The disappearance of the UV-active butyrophenone spot (

      
      ) and the appearance of a baseline spot (the Mannich base hydrochloride salt) confirms reaction completion.
      
  • Workup & Free-Basing: Transfer the mixture to a beaker containing 20 mL of crushed ice. Slowly add 10% NaOH aqueous solution dropwise until the pH reaches 9.5-10.0.

    • Validation Check: The solution will turn cloudy as the water-soluble hydrochloride salt is converted into the lipophilic free base.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield the pure Mannich base.
    

ExperimentalWorkflow Start Reagents: Ketone + Amine·HCl + (CH2O)n Split Heating Method Start->Split Thermal Thermal: EtOH Reflux (12-24h) Split->Thermal Microwave Microwave: 150W (10-30 min) Split->Microwave Workup Workup: Base Extraction & TLC Thermal->Workup Microwave->Workup Product Purified Mannich Base Workup->Product

Comparative workflow for thermal vs. microwave-assisted Mannich base synthesis.

Quantitative Data: Yield & Condition Optimization

The choice of amine and heating modality significantly impacts the overall yield. The table below summarizes comparative data for the synthesis of 1-phenyl-1-butanone Mannich bases, demonstrating the superior efficiency of microwave irradiation over conventional reflux [2].

Ketone SubstrateAmine ComponentHeating ModalityReaction TimeIsolated Yield (%)
1-Phenyl-1-butanoneMorpholine·HClThermal (EtOH Reflux)18 hours65%
1-Phenyl-1-butanoneMorpholine·HClMicrowave (150W)15 minutes88%
1-Phenyl-1-butanonePiperidine·HClThermal (EtOH Reflux)24 hours60%
1-Phenyl-1-butanonePiperidine·HClMicrowave (150W)12 minutes91%

Data indicates that the localized superheating provided by microwave irradiation overcomes the activation energy barrier imposed by the α-ethyl steric bulk, nearly eliminating the prolonged exposure times that lead to polymerization of formaldehyde and degradation of the product.

Advanced Applications: Asymmetric & Redox-Mannich Reactions

For drug development professionals targeting specific enantiomers, the classical Mannich reaction has been aggressively modernized.

Asymmetric Catalysis: Recent breakthroughs have enabled highly enantio- and diastereoselective Mannich reactions using fluorinated butyrophenone derivatives. By utilizing a dinuclear Zn-Prophenol catalyst, researchers have successfully synthesized chiral β-fluoroamines. An acyclic fluoroketone derived from butyrophenone afforded the Mannich product in high yield as a 3:1 mixture of diastereoisomers, with enantiomeric excesses exceeding 90% [3].

Redox-Mannich Alternative: Additionally, the "Redox-Mannich" reaction offers a complement to the classic three-component system. This variant utilizes an isomerization step (often facilitated by benzoic acid) to enable the cross-dehydrogenative coupling of amines, providing access to ring-substituted β-amino ketones under exceptionally mild conditions without the need for external oxidants [4].

References

  • Wikipedia Contributors. "Mannich reaction." Wikipedia, The Free Encyclopedia. [Link]

  • Gul, H. I., et al. "Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities." Letters in Drug Design & Discovery, ResearchGate.[Link]

  • National Science Foundation (NSF PAR). "Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines." NSF Public Access Repository.[Link]

  • National Institutes of Health (PMC). "The Redox-Mannich Reaction." PubMed Central.[Link]

Exploratory

Bifunctional Pharmacophores in Drug Discovery: A Technical Guide to 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone

Executive Summary In the landscape of modern medicinal chemistry, the strategic fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. 4-((2-Aminoethyl)amino)-1-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS 141809-45-2) represents a highly versatile, bifunctional research chemical. By coupling a lipophilic butyrophenone core with a hydrophilic, basic ethylenediamine tail, this molecule serves as a critical building block for central nervous system (CNS) ligands, transition metal chelators, and targeted receptor antagonists.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural logic of this molecule, explore its synthetic pathways with an emphasis on kinetic control, and provide self-validating experimental protocols for its application in receptor binding assays.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical boundaries of a molecule is the first step in predicting its pharmacokinetic behavior. The properties of 4-((2-aminoethyl)amino)-1-phenyl-1-butanone make it an ideal candidate for BBB (Blood-Brain Barrier) penetration and receptor pocket integration (1)[1].

PropertyValueComputational / Experimental Rationale
IUPAC Name 4-(2-aminoethylamino)-1-phenylbutan-1-oneStandard systematic nomenclature.
CAS Registry Number 141809-45-2Unique global identifier for sourcing and tracking.
Molecular Formula C₁₂H₁₈N₂ODefines the exact stoichiometry.
Molecular Weight 206.28 g/mol < 500 Da (Lipinski’s Rule of 5), optimal for CNS penetration.
H-Bond Donors 2Primary and secondary amines; crucial for target salt-bridge formation.
H-Bond Acceptors 3Ketone oxygen and amine nitrogens; facilitates aqueous solvation.
Topological Polar Surface Area 55.1 Ų< 90 Ų indicates excellent probability for passive BBB diffusion.

Structural Pharmacology & Mechanistic Rationale

The utility of this compound lies in its dual-domain architecture. Each domain interacts with biological targets through distinct thermodynamic and steric mechanisms.

The Butyrophenone Core

The 1-phenyl-1-butanone (butyrophenone) scaffold is a historically privileged structure in neuropharmacology. It is the defining feature of classic antipsychotics like haloperidol. This core is characterized by a high-affinity interaction with the Sigma-1 (σ1) receptor and the Dopamine D2 receptor (2)[2]. The structural determinants for this affinity require a lipophilic aromatic ring separated from a basic nitrogen by a flexible alkyl chain, allowing the phenyl ring to anchor deeply into the hydrophobic pockets of these receptors (3)[3]. Furthermore, the butyrophenone moiety has recently gained traction in the development of targeted therapies for painful diabetic neuropathy via σ1 modulation (4)[4].

The Ethylenediamine Tail

The 1,2-ethylenediamine moiety is a highly versatile linker. In infectious disease research, it acts as the minimal pharmacophore required for anti-tubercular activity, as seen in drugs like ethambutol and SQ109 (5)[5]. In neurology and immunology, it is a recognized scaffold for H1 receptor antagonists (6)[6]. Chemically, the two basic nitrogens (pKa ~9.0 and 10.5) ensure protonation at physiological pH, enabling critical salt-bridge formations with aspartate or glutamate residues in target proteins.

Pharmacophore Core 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone Butyrophenone Butyrophenone Core Lipophilic Aromatic + Ketone Core->Butyrophenone EthyleneDiamine Ethylenediamine Tail Basic Amines + H-Bonding Core->EthyleneDiamine Sigma1 Sigma-1 Receptor (Hydrophobic Pocket Binding) Butyrophenone->Sigma1 High Affinity D2 Dopamine D2 Receptor (Antagonist Profile) Butyrophenone->D2 Moderate Affinity EthyleneDiamine->Sigma1 Salt Bridge Formation Metal Metal Chelation (Cu2+, Fe3+ Coordination) EthyleneDiamine->Metal Bidentate Ligand

Pharmacophore mapping of the butyrophenone and ethylenediamine moieties.

Synthetic Methodology & Workflow

The synthesis of 4-((2-aminoethyl)amino)-1-phenyl-1-butanone relies on a bimolecular nucleophilic substitution (S_N2) between 4-chloro-1-phenyl-1-butanone and ethylenediamine.

The Causality of Kinetic Control

A common pitfall in synthesizing secondary amines from primary amines is over-alkylation (forming tertiary amines). Because alkyl groups are electron-donating, the newly formed secondary amine product is actually more nucleophilic than the starting primary amine. To circumvent this without using protecting groups, we employ a massive stoichiometric excess (10 equivalents) of ethylenediamine. Statistically, the electrophile is far more likely to collide with an unreacted ethylenediamine molecule than with the mono-alkylated product, thereby kinetically trapping the reaction at the secondary amine stage.

SynthesisLogic A 4-Chloro-1-phenyl-1-butanone (Electrophile) C SN2 Substitution (Acetonitrile, Reflux) A->C B Ethylenediamine (Nucleophile, 10x Excess) B->C D Target: 4-((2-Aminoethyl)amino) -1-phenyl-1-butanone C->D Major Pathway E Side Reaction: Bis-alkylation (Suppressed by excess amine) C->E Minor/Suppressed

Synthetic logic and side-reaction suppression for CAS 141809-45-2.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis and pH-Driven Extraction

This protocol utilizes a pH-swing extraction to isolate the product, validating the success of the reaction through the differential solubility of the diamine.

  • Reaction Setup: Dissolve 10 mmol of 4-chloro-1-phenyl-1-butanone in 30 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: Add 100 mmol (10 eq) of anhydrous ethylenediamine dropwise at 0 °C to control the initial exothermic heat of mixing.

  • Reflux: Heat the mixture to 82 °C (reflux) for 4 hours.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (DCM:MeOH 9:1). The starting material (high Rf) should disappear, replaced by a baseline spot (the highly polar diamine product).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove acetonitrile and the bulk of the excess ethylenediamine.

  • pH-Swing Extraction (Crucial Step):

    • Suspend the crude residue in 50 mL of 1M HCl. Wash with diethyl ether (2 x 20 mL). Rationale: The product is protonated (dicationic) and stays in the aqueous layer. Unreacted non-basic organic impurities move to the ether layer.

    • Basify the aqueous layer to pH > 12 using 5M NaOH. Rationale: Deprotonates both amines, rendering the product lipophilic.

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure free-base product.

Protocol B: Radioligand Displacement Assay (Sigma-1 Receptor)

To validate the compound's affinity for the σ1 receptor, a competitive binding assay is employed using a known selective radioligand.

  • Membrane Preparation: Homogenize guinea pig brain (a tissue naturally rich in σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~3 nM).

    • 50 µL of the synthesized compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at 37 °C for 120 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Rationale: PEI coats the negatively charged glass fibers, preventing the basic ethylenediamine tail of our compound from binding non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure retained radioactivity.

    • Validation Checkpoint: Include a well with 10 µM haloperidol to define non-specific binding (NSB). If the NSB is >20% of total binding, the filter washing steps must be optimized.

References

  • National Center for Biotechnology Information. "1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | C12H18N2O | CID 86428" PubChem. 1

  • "An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones" PMC. 2

  • "Structural determinants of sigma receptor affinity" PubMed. 3

  • "Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review" Exploration Pub.4

  • "Anti-tubercular Potential of Ethylenediamine Derivatives: A Short Review" Discovery Journals. 5

  • "Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists" ResearchGate. 6

Sources

Foundational

Comprehensive Technical Guide on 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, bifunctional building blocks are critical for developing highly selective receptor modulators. 1-Butanone, 4-((2-aminoethyl)amino)-1-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, bifunctional building blocks are critical for developing highly selective receptor modulators. 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- (CAS 141809-45-2), commonly referred to as 4-(2-aminoethylamino)-1-phenylbutan-1-one, is a highly specialized pharmaceutical intermediate. Structurally, it merges a classic butyrophenone backbone—a privileged scaffold in neuroleptic pharmacology—with a versatile ethylenediamine linker.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical profiling, retrosynthetic causality, and pharmacological utility of this compound. By understanding the mechanistic pathways of its synthesis and its role in Dopamine D2 receptor antagonism, drug development professionals can leverage this intermediate to design next-generation atypical antipsychotics and targeted CNS therapeutics.

Structural and Physicochemical Profiling

The utility of 4-(2-aminoethylamino)-1-phenylbutan-1-one stems from its three distinct functional domains: an aryl ketone (hydrogen bond acceptor), a secondary aliphatic amine, and a primary amine. This trifunctional nature allows for orthogonal derivatization.

To facilitate analytical tracking and pharmacokinetic predictions, the quantitative physicochemical properties of the compound are summarized below.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 206.28 g/mol Highly optimal for blood-brain barrier (BBB) penetration; strictly compliant with Lipinski's Rule of 5.
Monoisotopic Mass 206.1419 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation of synthetic intermediates.
Predicted [M+H]+ 207.149 m/zPrimary adduct observed in positive-ion Electrospray Ionization (ESI-MS) .
Hydrogen Bond Donors 3Facilitates anchoring within G-Protein Coupled Receptor (GPCR) orthosteric pockets.
Hydrogen Bond Acceptors 2Contributes to aqueous solubility and dipole-dipole receptor interactions.

Retrosynthetic Analysis and Experimental Workflow

The synthesis of 4-(2-aminoethylamino)-1-phenylbutan-1-one is governed by a two-step sequence: a Lewis acid-catalyzed electrophilic aromatic substitution followed by a nucleophilic aliphatic substitution.

Causality Behind Experimental Choices
  • Temperature Control in Acylation: The initial Friedel-Crafts acylation must be strictly maintained at 0–5 °C. If the temperature rises, the intermediate 4-chloro-1-phenylbutan-1-one can undergo a premature intramolecular Friedel-Crafts alkylation, cyclizing to form the unwanted byproduct α-tetralone .

  • Stoichiometric Excess in Amination: Ethylenediamine is a bifunctional primary amine. If a 1:1 stoichiometric ratio is used during the substitution step, the newly formed secondary amine product can react with another molecule of the chloro-intermediate, leading to dimerization. Utilizing a 10-fold molar excess of ethylenediamine forces pseudo-first-order kinetics, overwhelmingly favoring the mono-alkylated target.

Step-by-Step Methodology

Step 1: Synthesis of 4-Chloro-1-phenylbutan-1-one

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, an addition funnel, and a nitrogen inlet.

  • Activation: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry benzene (serving as both reactant and solvent). Cool the suspension to 0 °C using an ice-salt bath.

  • Acylation: Place 4-chlorobutyryl chloride (1.0 eq) in the addition funnel and add it dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Workup: Stir for an additional 3 hours at room temperature. Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl. Extract the organic layer, wash with 5% NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Step 2: Nucleophilic Substitution to Target Compound

  • Setup: In a 250 mL flask, dissolve the crude 4-chloro-1-phenylbutan-1-one (1.0 eq) in anhydrous acetonitrile.

  • Substitution: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a mild base to neutralize the generated HCl. Rapidly add ethylenediamine (10.0 eq excess).

  • Heating: Affix a reflux condenser and heat the mixture to 60 °C for 6–8 hours under vigorous stirring.

  • Self-Validating QC: Pull a 50 µL aliquot, dilute in methanol, and spot on a TLC plate (Eluent: DCM:MeOH:NH₄OH 90:9:1). The disappearance of the UV-active starting material (Rf ~ 0.8) and the appearance of a ninhydrin-positive spot at a lower Rf confirms complete conversion.

  • Purification: Cool the mixture, filter off the inorganic salts, and remove excess ethylenediamine via vacuum distillation. Purify the residue via flash column chromatography to yield pure 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-.

Synthesis A Benzene + 4-Chlorobutyryl chloride B 4-Chloro-1-phenylbutan-1-one (Intermediate) A->B Friedel-Crafts (AlCl3, 0°C) D 4-((2-aminoethyl)amino)- 1-phenyl-1-butanone (Target) B->D Nucleophilic Substitution (K2CO3, 60°C) C Ethylenediamine (10x Excess) C->D

Synthetic workflow for 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-.

Pharmacological Relevance: The Butyrophenone Class

The butyrophenone scaffold is a cornerstone in the development of typical and atypical antipsychotics (e.g., haloperidol, droperidol, and melperone) . The pharmacological causality of this scaffold lies in its ability to act as a potent antagonist at the Dopamine D2 receptor.

Mechanistic Grounding in GPCRs

Structural biology studies reveal that butyrophenone antagonists protrude deep into the orthosteric binding site (OBS) of the D2 receptor. Specifically, the lipophilic phenyl ring occupies a subpocket defined by the Ile3.40 residue, which renders the binding of butyrophenones highly stable and insensitive to sodium ion fluctuations .

By utilizing 4-(2-aminoethylamino)-1-phenylbutan-1-one as a precursor, medicinal chemists can cyclize the ethylenediamine tail into piperazine or diazepine rings. This conformational constraint is a proven strategy to fine-tune receptor selectivity—shifting the molecule from a typical D2 antagonist to a dual 5-HT2A/D2 antagonist, which is the hallmark of modern atypical antipsychotics .

Pathway Ligand Butyrophenone Derivative (D2 Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds Ile3.40 Subpocket Gprotein Gi/o Protein (Inhibited) Receptor->Gprotein Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gprotein->AC Reduces Inhibition cAMP cAMP Levels (Modulated) AC->cAMP Downstream Signaling

Mechanism of action for butyrophenone derivatives acting as D2 receptor antagonists.

References

  • National Center for Biotechnology Information. "141809-45-2 (C12H18N2O) - PubChemLite." PubChem, [Link]

  • Dag, et al. "Perioperative utility of amisulpride and dopamine receptor antagonist antiemetics-a narrative review." Frontiers in Pharmacology, [Link]

  • Sibley, D. R., et al. "Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist." ACS Pharmacology & Translational Science, [Link]

  • Raviña, E., et al. "Conformationally Constrained Butyrophenones with Affinity for Dopamine (D1, D2, D4) and Serotonin (5-HT2A, 5-HT2B, 5-HT2C) Receptors." Journal of Medicinal Chemistry, [Link]

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone using ¹H and ¹³C NMR Spectroscopy

Introduction and Scientific Context 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone is a difunctional aminoketone with a molecular weight of 206.28 g/mol [1][2]. Its structure combines a phenyl ketone moiety with a flexible...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

4-((2-Aminoethyl)amino)-1-phenyl-1-butanone is a difunctional aminoketone with a molecular weight of 206.28 g/mol [1][2]. Its structure combines a phenyl ketone moiety with a flexible diamino-alkane chain, making it a valuable building block in organic synthesis. The presence of multiple nitrogen atoms and a carbonyl group imparts specific chemical properties that can be leveraged in the development of more complex molecules, including potential pharmaceutical agents.

Accurate structural confirmation is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive structural elucidation of organic compounds in solution[3]. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information on the chemical structure, connectivity, and conformation of a molecule. This application note serves as an expert-level guide to applying ¹H and ¹³C NMR for the definitive characterization of the title compound.

Molecular Structure and Predicted NMR Environments

A detailed analysis of the molecular structure is fundamental to predicting and interpreting its NMR spectra. The structure of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone possesses several distinct chemical environments for both proton and carbon atoms. For clarity in spectral assignment, we have adopted a systematic numbering scheme for the carbon skeleton.

Figure 1: Structure and numbering scheme for 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone.

Based on this structure, we anticipate:

  • ¹H NMR: 10 distinct proton signals. The two protons on the primary amine (NH₂) and the single proton on the secondary amine (NH) may exhibit broad signals or undergo deuterium exchange, potentially simplifying the spectrum. The five aromatic protons will appear in a complex multiplet pattern.

  • ¹³C NMR: 10 distinct carbon signals, as C8/C12 and C9/C11 are chemically equivalent due to free rotation around the C6-C7 bond.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols are optimized for acquiring high-resolution spectra of the title compound on a standard 400 or 500 MHz NMR spectrometer.

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small molecule sample for routine ¹H and ¹³C NMR analysis.[4][5][6]

Materials:

  • 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (5-25 mg for ¹H; 20-50 mg for ¹³C)[4][6]

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL[4][5]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., cotton wool plug in pipette) if sample contains particulates

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8]

  • Solvent Selection: CDCl₃ is a common first choice for many organic molecules. However, the amine protons may exchange or exhibit very broad signals. DMSO-d₆ is an excellent alternative that can slow down proton exchange and allow for the observation of N-H protons, which often appear as distinct, albeit broad, signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure the sample dissolves completely. If the sample is not readily soluble, gentle warming or sonication can be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube. If any solid particles remain, filter the solution through a small cotton plug placed in the pipette during the transfer.[6][8] The final sample height in the tube should be approximately 4-5 cm.[6][7]

  • Capping and Labeling: Cap the NMR tube securely. Do not use parafilm or adhesive tape for labeling, as this can interfere with the sample spinner.[6] Label the cap or the very top of the tube.

  • Final Check: Invert the tube several times to ensure the solution is homogeneous. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[8]

NMR Instrument and Acquisition Parameters

The following tables provide recommended starting parameters for data acquisition. These may require minor adjustments based on the specific instrument and sample concentration.

Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz)

Parameter Recommended Value Rationale
Pulse Program zg30 Standard 30° pulse for quantitative measurements.
Spectral Width (SW) 16 ppm (~6400 Hz) Covers the full range of expected proton chemical shifts.
Acquisition Time (AQ) ~2.5 s Provides adequate resolution.
Relaxation Delay (D1) 2.0 s Allows for sufficient relaxation of protons between scans.
Number of Scans (NS) 16 - 64 Dependent on sample concentration; adjust for good S/N.
Receiver Gain (RG) Auto-adjust Instrument optimizes for signal intensity.

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Table 2: Recommended ¹³C{¹H} NMR Acquisition Parameters (100 MHz)

Parameter Recommended Value Rationale
Pulse Program zgpg30 Standard 30° pulse with proton decoupling.
Spectral Width (SW) 240 ppm (~24000 Hz) Covers the full range of expected carbon chemical shifts.
Acquisition Time (AQ) ~1.0 s Standard for broadband-decoupled spectra.
Relaxation Delay (D1) 2.0 s Standard delay for most carbon atoms.
Number of Scans (NS) 1024 - 4096 Higher number needed due to low natural abundance of ¹³C.
Receiver Gain (RG) Auto-adjust Instrument optimizes for signal intensity.

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing and Spectral Interpretation Workflow

The workflow for analyzing the acquired data follows a logical progression from raw data to final structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A Prepare Sample B Acquire ¹H FID A->B C Acquire ¹³C FID A->C D Fourier Transform (FT) B->D C->D E Phase Correction D->E F Baseline Correction E->F G Integration (¹H) F->G H Referencing (TMS) F->H I Assign Chemical Shifts (δ) G->I H->I J Analyze Multiplicity (J-coupling) I->J K Correlate ¹H and ¹³C Data J->K L Final Structure Confirmation K->L

Figure 2: Workflow for NMR data processing and analysis.

Predicted ¹H NMR Spectral Data

The following table details the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton environment in 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone, assuming CDCl₃ as the solvent.

Table 3: Predicted ¹H NMR Assignments

Proton(s) Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Notes
2H, ortho H₈, H₁₂ 7.95 - 8.05 dd ~8.0, 1.5 Deshielded by adjacent C=O group.
1H, para H₁₀ 7.55 - 7.65 t ~7.5
2H, meta H₉, H₁₁ 7.45 - 7.55 t ~7.8
2H H₅ 3.05 - 3.15 t ~7.0 Methylene group α to the carbonyl.[9]
2H H₁ 2.80 - 2.90 t ~6.0 Methylene adjacent to primary amine.
2H H₂ 2.70 - 2.80 t ~6.0 Methylene adjacent to secondary amine.
2H H₃ 2.60 - 2.70 t ~6.5 Methylene adjacent to secondary amine.
2H H₄ 1.90 - 2.05 pentet ~6.8 Methylene group β to C=O and β to NH.
1H NH 1.5 - 3.0 br s - Signal is often broad and its position is concentration-dependent. May exchange with D₂O.

| 2H | NH₂ | 1.5 - 3.0 | br s | - | Signal is often broad and its position is concentration-dependent. May exchange with D₂O. |

dd = doublet of doublets, t = triplet, pentet = pentet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals. The chemical shifts are largely influenced by the electronegativity of neighboring atoms and hybridization.

Table 4: Predicted ¹³C NMR Assignments

Carbon(s) Label Predicted δ (ppm) Notes
C=O C6 ~199.5 Ketone carbonyl carbon, highly deshielded.[10]
C-ipso C7 ~136.8 Aromatic carbon attached to the acyl group.
C-para C10 ~133.2
C-ortho C8, C12 ~128.7
C-meta C9, C11 ~128.1
-CH₂- C3 ~49.0 Methylene carbon adjacent to secondary amine.
-CH₂- C2 ~47.5 Methylene carbon adjacent to secondary amine.
-CH₂- C1 ~41.8 Methylene carbon adjacent to primary amine.
-CH₂- C5 ~35.5 Methylene carbon α to the carbonyl group.

| -CH₂- | C4 | ~23.5 | Methylene carbon β to the carbonyl group. |

Advanced Methods for Unambiguous Assignment

For complete and unequivocal assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over 2-3 bonds. It would be essential to confirm the connectivity of the aliphatic chain protons (H₁ through H₅).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It provides an unambiguous link between the proton assignments and their attached carbon atoms, confirming the assignments made in Tables 3 and 4.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions for chemical shifts and coupling patterns serve as a robust reference for data interpretation, enabling confident structural confirmation. For complex cases or to resolve signal overlap, the use of 2D NMR techniques such as COSY and HSQC is strongly recommended.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Houston, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

  • University of Notre Dame, Department of Chemistry & Biochemistry. NMR Sample Preparation - NMR Spectroscopy. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supporting Information for various syntheses providing examples of NMR data for similar functional groups. [Link]

  • PubChem. 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. [Link]

  • ResearchGate. IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. [Link]

  • PubChem. 1-butanone, 4-((2-hydroxyethyl)amino)-1-phenyl-. National Center for Biotechnology Information. [Link]

  • Local Pharma Guide. 4-(2-AMINO-ETHYLAMINO)-1-PHENYL-BUTAN-1-ONE. [Link]

  • National Center for Biotechnology Information. Nuclear magnetic resonance studies of anticonvulsant enaminones. PubMed. [Link]

  • University of Calgary. Spectra Problem #1 Solution. [Link]

  • MDPI. 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. [Link]

  • International Journal of Current Science. (2023). Synthesis, Characterization, Biological Activity of 1-Aryl-4- Phenylamino-1-Butanone Hydrochloride. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butanone. [Link]

  • NIST. 2-Butanone, 4-phenyl-. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]

  • Wiley Online Library. High Resolution NMR Spectroscopy. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Application

Application Notes and Protocols: 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone in Medicinal Chemistry

Executive Summary 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS: 141809-45-2) is a highly versatile bifunctional intermediate utilized in advanced medicinal chemistry[1]. Structurally, it consists of a butyrophenone c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS: 141809-45-2) is a highly versatile bifunctional intermediate utilized in advanced medicinal chemistry[1]. Structurally, it consists of a butyrophenone core—a privileged pharmacophore known for its potent antagonism at dopamine (D2) and serotonin (5-HT2A) receptors[2]—linked to an ethylenediamine tail.

While classical butyrophenone antipsychotics (e.g., haloperidol, droperidol) terminate in a tertiary amine (such as a piperidine ring), this compound terminates in a primary amine[2]. This subtle structural deviation is highly strategic: it preserves the essential receptor-binding interactions while providing an exposed, highly nucleophilic handle. Consequently, this molecule is a premier building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) , fluorescent receptor probes, and affinity chromatography resins targeting the dopaminergic system.

Mechanistic Rationale & Structural Insights

To utilize this compound effectively, researchers must understand the causality behind its structural design:

  • The Butyrophenone Core (Warhead): The aryl ketone and propyl chain insert deeply into the hydrophobic transmembrane pocket of the Dopamine D2 receptor[3].

  • The Secondary Amine: At physiological pH (7.4), the secondary nitrogen is protonated. This positive charge forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR binding pocket, anchoring the ligand[3].

  • The Primary Amine (Linker/Conjugation Site): The terminal -NH2 extends outward toward the solvent-accessible extracellular vestibule. Because it does not clash with the deep binding pocket, it can be functionalized via amide coupling or isothiocyanate reactions without abolishing target affinity.

Pathway Ligand 4-((2-Aminoethyl)amino)- 1-phenyl-1-butanone D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Antagonizes Gi Gαi/o Protein D2R->Gi Normal Activation (Blocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Downstream Downstream Kinases (PKA Inhibition) cAMP->Downstream Modulates

Dopamine D2 Receptor signaling pathway modulated by butyrophenone antagonists.

Workflow 1: Synthesis of D2 Receptor-Targeting PROTACs

Objective: Conjugate the primary amine of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone to a Thalidomide-O-acetic acid derivative to generate a D2R-degrading PROTAC.

Mechanistic Choice: We utilize HATU as the coupling reagent rather than EDC/NHS. HATU drives extremely fast reaction kinetics for primary amines and minimizes epimerization of the E3 ligase ligand, which is critical since the stereochemistry of thalidomide derivatives dictates Cereblon (CRBN) binding affinity.

Step-by-Step Protocol (Self-Validating)
  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve Thalidomide-O-acetic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq, 0.55 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes. Causality: DIPEA ensures the carboxylic acid is fully deprotonated for HATU activation, forming the highly reactive OAt ester.

  • Coupling: Dropwise, add 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (1.05 eq, 0.525 mmol) dissolved in 2 mL of anhydrous DMF.

  • Validation Checkpoint (LC-MS): Stir for 2 hours. Sample 10 µL of the reaction mixture, dilute in methanol, and run LC-MS. Self-Validation: The reaction is complete when the starting material mass ([M+H]⁺ ≈ 207.15 m/z) is entirely consumed and the product mass appears[4].

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure PROTAC.

PROTAC D2R Dopamine D2 Receptor (Target) Warhead Butyrophenone Core (Warhead) D2R->Warhead Non-covalent Binding Proteasome 26S Proteasome (Degradation) D2R->Proteasome Proteolysis Linker Ethylenediamine Linker Warhead->Linker Structural Integration E3Ligand Thalidomide Derivative (E3 Ligand) Linker->E3Ligand Amide Bond CRBN Cereblon (CRBN) E3 Ligase E3Ligand->CRBN Recruits Ub Polyubiquitin Chain CRBN->Ub Transfers Ubiquitin Ub->D2R Tags Target

Mechanism of action for the synthesized Butyrophenone-based PROTAC.

Workflow 2: Development of Fluorescent Receptor Probes

Objective: Synthesize a FITC-labeled butyrophenone probe for flow cytometry and confocal microscopy mapping of D2 receptors.

Mechanistic Choice: Fluorescein isothiocyanate (FITC) reacts specifically with primary amines to form a stable thiourea linkage. We conduct this in the dark to prevent photobleaching of the fluorophore.

Step-by-Step Protocol
  • Reagent Mixing: Dissolve 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (1.0 eq, 0.1 mmol) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq, 0.2 mmol) to maintain the primary amine in its free-base (nucleophilic) form.

  • Conjugation: Slowly add FITC (1.0 eq, 0.1 mmol) to the solution. Wrap the reaction vial in aluminum foil to protect it from ambient light.

  • Incubation: Stir at room temperature for 12 hours.

  • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The highly fluorescent product spot should exhibit a lower Rf value than the starting FITC due to the added polarity of the butyrophenone moiety.

  • Isolation: Precipitate the product by adding the reaction mixture dropwise into 20 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and dry the fluorescent pellet under a vacuum.

Quantitative Data & Reaction Parameters

The following table summarizes the critical physicochemical parameters and reaction conditions necessary for the successful application of this compound.

Parameter / ReagentValue / IdentityMechanistic Rationale
Predicted [M+H]⁺ 207.15 m/zEssential for LC-MS tracking to confirm the consumption of the starting material[4].
Target Receptor Dopamine D2 (D2R)The butyrophenone core is a privileged scaffold for D2R antagonism[3].
Reactive Moiety Primary Amine (-NH₂)Highly nucleophilic; ideal for amide coupling and isothiocyanate reactions without steric hindrance.
Coupling Agent HATUPromotes fast kinetics and minimizes epimerization during PROTAC synthesis.
Base DIPEA (3.0 eq)Keeps the primary amine deprotonated (free base form) to ensure maximum nucleophilicity.
Solvent Anhydrous DMFSolubilizes both the polar ethylenediamine intermediate and hydrophobic E3 ligands without reacting.

References

  • National Center for Biotechnology Information. "1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | C12H18N2O | CID 86428". PubChem. [Link]

  • Wikipedia Contributors. "Butyrophenone". Wikipedia, The Free Encyclopedia. [Link]

  • Creese, I., Burt, D. R., & Snyder, S. H. "Dopamine Receptor Binding Predicts Clinical and Pharmacological Potencies of Antischizophrenic Drugs". The Journal of Neuropsychiatry and Clinical Neurosciences. [Link]

  • PubChemLite. "141809-45-2 (C12H18N2O) - Structural Information and Mass Spectrometry". University of Luxembourg. [Link]

Sources

Method

Application Note: Elucidating the Polypharmacological Mechanism of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone

Executive Summary & Pharmacological Rationale The compound 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (4-AEAPB) represents a highly specialized pharmacophore bridging two distinct neurological target classes. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (4-AEAPB) represents a highly specialized pharmacophore bridging two distinct neurological target classes. Structurally, it consists of a butyrophenone core—a motif classically associated with first-generation neuroleptics (e.g., haloperidol)—linked to an ethylenediamine moiety.

In drug development, the butyrophenone scaffold is a well-documented antagonist of the Dopamine D2 receptor (D2R) . However, the addition of the ethylenediamine substructure introduces a critical polypharmacological dimension: it is a proven structural determinant for high-affinity binding to Sigma (


) receptors  (

and

). Investigating 4-AEAPB requires a multi-tiered approach that not only measures binding affinity but functionally validates its downstream effects on intracellular secondary messengers. This guide provides a comprehensive, self-validating framework for characterizing the mechanism of action of 4-AEAPB.

Mechanistic Causality: Defining the Target Pathways

To design robust experimental protocols, one must first understand the causality of the receptor-ligand interactions being tested.

  • Dopamine D2 Receptor Antagonism: The D2R is a G-protein coupled receptor (GPCR) primarily coupled to

    
     proteins. Agonist binding inhibits adenylyl cyclase (AC), thereby reducing cyclic AMP (cAMP) levels. Because 4-AEAPB is hypothesized to be a D2 antagonist, it should block this inhibition. In a laboratory setting, this is measured by stimulating cells with forskolin (to artificially spike cAMP) and observing whether 4-AEAPB prevents a D2 agonist (like quinpirole) from lowering those cAMP levels [1].
    
  • Sigma-1 (

    
    ) Receptor Modulation:  Unlike GPCRs, the 
    
    
    
    receptor is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It regulates calcium (
    
    
    ) signaling by interacting with the chaperone BiP/GRP78 and the inositol 1,4,5-trisphosphate receptor (
    
    
    ). Binding of an active ligand to
    
    
    induces its dissociation from BiP, altering intracellular calcium dynamics [2].

MOA cluster_D2 Dopamine D2 Pathway (Plasma Membrane) cluster_Sigma Sigma-1 Pathway (MAM) Compound 4-AEAPB (Ligand) D2R D2 Receptor Compound->D2R Antagonizes Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds Gi Gi/o Protein D2R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Increases BiP BiP/GRP78 Sigma1->BiP Dissociates Ca2 Ca2+ Modulation BiP->Ca2 Regulates

Fig 1: Dual mechanism of 4-AEAPB targeting D2 (GPCR) and Sigma-1 (Chaperone) receptors.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary masking controls, phosphodiesterase (PDE) inhibitors to prevent signal degradation, and reference compounds to establish assay windows.

Protocol: Radioligand Binding Assays for and Receptors

Causality & Design Choice: Historically,


 binding assays utilized the pan-sigma radioligand 

-DTG alongside (+)-pentazocine to "mask"

sites. However, recent binding kinetic studies reveal that DTG can displace (+)-pentazocine, leaving

partially unmasked and artificially inflating

affinity readings [3]. To ensure absolute data integrity, this protocol utilizes guinea pig brain homogenates for

testing, but strictly mandates the use of the MCF7 cell line (which naturally lacks

receptors) for

testing, eliminating the need for masking agents entirely.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain (

    
    ) or MCF7 cells (
    
    
    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 15–20 mg/mL.
  • Radioligand Incubation:

    • For

      
      : Incubate 300 µg of membrane protein with 3 nM 
      
      
      
      -pentazocine.
    • For

      
      : Incubate 300 µg of MCF7 membrane protein with 10–30 nM 
      
      
      
      -DTG.
    • Add 4-AEAPB at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibration: Incubate the 96-well plates at 25°C for 120 minutes to reach thermodynamic equilibrium [4].

  • Termination & Filtration: Rapidly terminate the assay by adding 5 mL of ice-cold Tris-HCl buffer. Filter through glass-fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash filters twice, transfer to vials, add scintillation cocktail, and quantify radioactivity (CPM).

  • Self-Validation & QC: Define non-specific binding (NSB) using 10 µM Haloperidol. The assay is only valid if the specific binding window (Total CPM - NSB CPM) exceeds a Z'-factor of 0.5.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis Count->Analyze

Fig 2: Radioligand binding assay workflow for determining receptor affinity.

Protocol: Functional cAMP Accumulation Assay (Dopamine D2R)

Causality & Design Choice: Because D2 is a


-coupled receptor, its baseline activity is difficult to measure without an active adenylyl cyclase background. We use Forskolin  to directly activate AC, raising the "ceiling" of cAMP. Furthermore, endogenous phosphodiesterases (PDEs) rapidly degrade cAMP, which can cause false-positive antagonism readings. Therefore, pre-incubation with a PDE inhibitor (e.g., Ro 20-1724 or Zardaverine) is mandatory to stabilize the cAMP signal [5].

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK-293 or CHO-K1 cells stably expressing the human D2 receptor. Seed at

    
     cells/well in a 384-well plate.
    
  • PDE Inhibition: Serum-starve the cells for 2 hours, then pre-incubate with 50 µM Ro 20-1724 for 10 minutes at 37°C.

  • Compound Addition: Add 4-AEAPB (serial dilutions) and incubate for 15 minutes.

  • Agonist/Forskolin Challenge: Add 10 µM Forskolin (to stimulate cAMP) simultaneously with 100 nM Quinpirole (a D2 agonist to suppress the forskolin-induced cAMP). Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Gi kit.

  • Self-Validation & QC: Include a Quinpirole-only well (Maximum suppression) and a Forskolin-only well (Maximum cAMP). 4-AEAPB, if acting as an antagonist, will dose-dependently restore cAMP levels toward the Forskolin-only baseline.

Quantitative Data Interpretation

To contextualize the polypharmacological profile of 4-AEAPB, raw data (IC


) must be converted to absolute affinity constants (

) using the Cheng-Prusoff equation. Below is a structured data presentation format comparing the theoretical profile of 4-AEAPB against established reference standards.
Compound

Affinity (

, nM)

Affinity (

, nM)
D2 Affinity (

, nM)
D2 Functional ActivitySelectivity Ratio (

)
4-AEAPB To be determinedTo be determinedTo be determinedAntagonistCalculated post-assay
Haloperidol 3.0 ± 0.554.0 ± 4.21.2 ± 0.3Antagonist18.0
(+)-Pentazocine 5.8 ± 1.3> 1000> 5000N/A> 170
BD1063 9.0 ± 1.1449.0 ± 25> 1000N/A49.8

Table 1: Comparative pharmacological profiling. Haloperidol serves as the positive control for the butyrophenone D2/


 cross-reactivity, while (+)-pentazocine and BD1063 serve as 

-selective benchmarks.

References

  • SIGMA RECEPTOR BINDING ASSAYS. Chu et al., Current Protocols in Pharmacology (NIH PMC). URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Abate et al., Frontiers in Pharmacology. URL:[Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript Technical Manual. URL: [Link]

Application

Application Note: 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone as a Synthetic Hapten for Butyrophenone Immunoassay Development

Executive Summary The development of highly sensitive immunoassays for designer drugs, cathinones, and antipsychotics relies on the rational design of synthetic haptens. 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly sensitive immunoassays for designer drugs, cathinones, and antipsychotics relies on the rational design of synthetic haptens. 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS: 141809-45-2) is a specialized butyrophenone derivative engineered specifically for immunological applications[1]. By leveraging a built-in ethylenediamine spacer arm, this molecule solves the classic steric hindrance problem in hapten-carrier conjugation. This technical guide details the mechanistic rationale, conjugation chemistry, and self-validating protocols required to successfully utilize this hapten in antibody generation.

Mechanistic Rationale: Hapten Design & Spacer Arm Dynamics

Small molecules (<1,000 Da) lack the immunogenicity required to elicit an antibody response and must be covalently linked to a larger carrier protein (e.g., BSA, KLH, or OVA). However, conjugating a target molecule directly to a carrier often masks the target epitope, leading to poor antibody affinity.

The structural brilliance of 4-((2-aminoethyl)amino)-1-phenyl-1-butanone lies in its built-in spacer arm . The 2-aminoethyl group extends the 1-phenyl-1-butanone core away from the carrier protein's surface. Immunological studies demonstrate that spacer arms of 6.3–8.8 Å (approximately 6–8 carbon/heteroatoms in length) deliver the optimum detection performance by allowing B-cell receptors to bind the native epitope without steric interference from the massive carrier protein[2].

Quantitative Data: Physicochemical & Immunological Properties

Table 1: Physicochemical Profile of the Hapten [1]

Property Specification
IUPAC Name 4-(2-aminoethylamino)-1-phenylbutan-1-one
Molecular Weight 206.28 g/mol
Molecular Formula C12H18N2O
Target Epitope 1-phenyl-1-butanone core (Butyrophenone/Cathinone mimic)

| Reactive Handle | Terminal Primary Amine (-NH2) |

Table 2: Impact of Spacer Arm Length on Immunoassay Performance [2]

Spacer Length Atom Count Antibody Titer IC50 (Sensitivity) Steric Hindrance
< 4.0 Å 2-4 Low Poor (>500 ng/mL) High (Epitope Masking)
6.3 - 8.8 Å 6-8 High Optimal (<5 ng/mL) Minimal

| > 11.0 Å | 10-12 | Moderate | Moderate (~50 ng/mL) | High (Hydrophobic Folding) |

Note: The distance from the phenyl ring to the terminal primary amine in this hapten perfectly aligns with the optimal 6.3–8.8 Å range, ensuring maximum epitope exposure.

Conjugation Chemistry: The EDC/NHS Paradigm

Because 4-((2-aminoethyl)amino)-1-phenyl-1-butanone possesses a terminal primary amine, it can be conjugated to the carboxyl groups (Aspartate/Glutamate residues) of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) [3].

Causality of Chemical Orientation: The hapten contains both a secondary amine (in the chain) and a primary amine (at the terminus). The terminal primary amine is significantly more nucleophilic and less sterically hindered. This kinetic advantage ensures that the EDC/NHS coupling is highly directional, anchoring the hapten by its tail and projecting the critical 1-phenyl-1-butanone pharmacophore outward.

ConjugationWorkflow Hapten Hapten 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (Primary Amine) Conjugation Conjugation Reaction pH 7.2 - 7.5 Hapten->Conjugation Nucleophilic attack by primary amine Carrier Carrier Protein (BSA / KLH) (Carboxyl Groups) Activation Activation (EDC / Sulfo-NHS) pH 4.7 - 6.0 Carrier->Activation Intermediate Reactive Intermediate (NHS-Ester Carrier) Activation->Intermediate Forms unstable O-acylisourea, then stable NHS-ester Intermediate->Conjugation Product Immunogen (Hapten-Carrier Conjugate) Conjugation->Product Stable amide bond formation

Caption: EDC/NHS Conjugation Workflow for Hapten-Carrier Complex.

Self-Validating Experimental Protocol: Hapten-Carrier Conjugation

This protocol is designed as a self-validating system. We separate the activation and conjugation steps to prevent the hapten's amine from interfering with the initial EDC activation.

Step 1: Carrier Protein Activation
  • Dissolve 10 mg of BSA (or KLH) in 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add 2 mg of EDC and 5 mg of Sulfo-NHS to the protein solution.

  • Incubate for 15 minutes at room temperature.

  • Causality: EDC activates the carboxyl groups on the carrier. EDC alone forms an O-acylisourea intermediate that hydrolyzes within seconds. Adding Sulfo-NHS converts this into a semi-stable, amine-reactive NHS-ester, preserving the reactive sites for the hapten[3].

Step 2: Buffer Exchange & pH Shift
  • Quench the EDC by adding 1.4 µL of 2-mercaptoethanol (optional but recommended).

  • Rapidly desalt the activated protein using a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4).

  • Causality: EDC activation requires an acidic pH, but primary amines are protonated (and thus non-nucleophilic) at pH 6.0. Shifting the buffer to pH 7.4 deprotonates the hapten's terminal amine, turning it into a strong nucleophile ready to attack the NHS-ester.

Step 3: Hapten Conjugation
  • Dissolve 5 mg of 4-((2-aminoethyl)amino)-1-phenyl-1-butanone in 100 µL of DMSO (due to lipophilicity).

  • Add the hapten solution dropwise to the activated carrier protein while vortexing gently.

  • Incubate for 2 hours at room temperature under continuous mixing.

  • Causality: The primary amine of the hapten attacks the NHS-ester on the carrier, forming a permanent, stable covalent amide bond and releasing the NHS leaving group.

Step 4: Purification and Validation
  • Dialyze the conjugate against 1X PBS (pH 7.4) for 24 hours with three buffer changes to remove unreacted hapten and DMSO.

  • Self-Validation: Perform a Trinitrobenzene Sulfonic Acid (TNBS) assay or MALDI-TOF Mass Spectrometry on the final dialyzed product.

  • Causality: Unreacted hapten must be entirely removed; otherwise, it will saturate the newly formed antibodies in vivo, suppressing the immune response. MALDI-TOF will reveal a mass shift corresponding to the number of hapten molecules attached (target epitope density: 10–20 haptens per BSA molecule).

Immunological Processing & Antibody Specificity

Once injected into a host animal (e.g., mouse or rabbit), the hapten-carrier conjugate is internalized by Antigen-Presenting Cells (APCs). The APCs digest the carrier protein and present carrier-derived peptides via MHC-II to CD4+ T-Helper cells. Concurrently, B-cells recognize the exposed 1-phenyl-1-butanone epitope via their surface immunoglobulins. The T-cells then release cytokines (IL-4, IL-5) that stimulate the B-cells to undergo clonal expansion and class switching, producing high-affinity IgG antibodies.

ImmunologicalPathway Immunogen Hapten-Carrier Conjugate APC Antigen Presenting Cell (APC) Internalization & Processing Immunogen->APC BCell B-Cell Recognizes Native Hapten Immunogen->BCell Surface Ig Crosslinking MHC MHC-II Presentation (Carrier Peptides) APC->MHC ThCell T-Helper Cell (CD4+) Activation MHC->ThCell TCR Binding ThCell->BCell Cytokine Release (IL-4, IL-5) Antibody Anti-Butyrophenone IgG High Affinity & Specificity BCell->Antibody Clonal Expansion

Caption: Immunological signaling pathway for hapten-specific IgG generation.

Cross-Reactivity Considerations

Because the target epitope is the 1-phenyl-1-butanone core, the resulting antibodies will exhibit strong affinity for butyrophenone-class molecules. When developing commercial screening assays, it is critical to map the cross-reactivity profile. Antibodies raised against this scaffold often cross-react with synthetic cathinones (e.g., buphedrone, mephedrone) and butyrophenone antipsychotics, making them highly valuable for broad-spectrum forensic toxicology and drug-of-abuse (DOA) screening panels[4].

References

  • National Library of Medicine. "1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | C12H18N2O | CID 86428 - PubChem." PubChem. URL:[Link]

  • Liu, Q., et al. "Rational hapten design, antibody preparation, and immunoassay development." ResearchGate. URL:[Link]

  • G-Biosciences. "Coupling to Carrier Proteins: An Overview." G-Biosciences Technical Protocols. URL:[Link]

  • Regester, L.E., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Oxford Academic. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone

Welcome to the Advanced Technical Support Portal. This guide is designed for researchers and drug development professionals working with 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (PubChem CID 86428) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. This guide is designed for researchers and drug development professionals working with 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (PubChem CID 86428) .

Purifying this molecule presents a unique dual-challenge: it possesses a highly polar, basic polyamine chain coupled with an electrophilic ketone moiety. Standard purification techniques often fail due to irreversible silica binding or spontaneous degradation. This guide provides field-proven, self-validating workflows to ensure high-yield isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound streak heavily on normal-phase silica gel, resulting in <40% recovery? The Causality: Unmodified silica gel contains acidic silanol groups (Si-OH). The primary and secondary amines on your compound (pKa ~9–10) act as strong hydrogen-bond donors and basic cations, binding irreversibly to the silica matrix. The Solution: Abandon standard normal-phase silica. Transition to amine-modified silica (NH2-functionalized) or utilize reverse-phase chromatography. If normal-phase is absolutely required, you must saturate the column with a basic modifier (e.g., 2–5% aqueous NH₄OH in a DCM/MeOH gradient) to outcompete the compound for silanol binding sites.

Q2: After concentrating my purified fractions, LC-MS shows a major peak at m/z 189.1 instead of the expected 207.1. What happened? The Causality: You have thermally induced an intramolecular cyclization. The secondary amine at the C4 position is perfectly spaced to act as a nucleophile against the C1 ketone. When exposed to heat (e.g., a rotary evaporator bath >30°C) or mild acid, the molecule forms a 5-membered hemiaminal ring, which rapidly dehydrates to form the degradant 1-(2-aminoethyl)-5-phenyl-3,4-dihydro-2H-pyrrole (m/z 189.1, [M-H₂O+H]⁺). The Solution: Never heat the free base form of this compound. Remove solvents via lyophilization or maintain the compound as a protonated salt (which deactivates the amine nucleophilicity) during concentration.

Cyclization A 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone [Free Base] B Nucleophilic Attack (C4-Amine on C1-Ketone) A->B Spontaneous at RT F Protonation (HCl Salt) [Stable Storage Form] A->F Addition of HCl C Hemiaminal Intermediate (5-Membered Ring) B->C D Dehydration (-H2O) (Triggered by Heat/Acid) C->D E 1-(2-Aminoethyl)-5-phenyl-3,4-dihydro-2H-pyrrole [Degradant, M-18] D->E Irreversible

Caption: Intramolecular cyclization pathway of the free base vs. stabilization via salt formation.

Q3: Can I avoid chromatography entirely for this polyamine? The Causality: Yes. Because polyamines are highly polar and notoriously difficult to elute cleanly, modern synthetic workflows increasingly favor chromatography-free purification . By exploiting the high basicity of the diamine tail, you can isolate the compound via selective salt precipitation, leaving neutral and non-basic impurities in the organic mother liquor.

Part 2: Validated Purification Workflows

Select your workflow based on the scale of your reaction.

Workflow Start Crude Reaction Mixture Q1 Scale of Purification? Start->Q1 Prep Preparative Scale (>1g) Q1->Prep Ana Analytical Scale (<1g) Q1->Ana Ext Acid-Base Extraction (pH 12 to pH 2) Prep->Ext HPLC Reverse-Phase HPLC (C18, 0.1% TFA Modifier) Ana->HPLC Cryst Recrystallization as HCl Salt (Chromatography-Free) Ext->Cryst Lyoph Lyophilization (Strictly <30°C) HPLC->Lyoph

Caption: Decision tree for selecting analytical vs. preparative purification workflows.

Protocol A: Chromatography-Free Salt Precipitation (Preparative Scale)

This protocol leverages the formation of a dihydrochloride salt to force the product out of solution, bypassing silanol-induced degradation entirely.

  • Dissolution: Dissolve the crude free-base mixture in a non-polar ethereal solvent (e.g., Methyl tert-butyl ether [MTBE] or Diethyl Ether) at a concentration of 0.1 M. Filter out any insoluble polymeric debris.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.2 equivalents of 2.0 M HCl in dioxane dropwise under vigorous stirring. A white precipitate (the dihydrochloride salt) will begin to form immediately.

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Isolate the solid via vacuum filtration (Buchner funnel) and wash with cold MTBE. Dry under high vacuum at room temperature.

  • Self-Validating Checkpoint: Dissolve a 1 mg aliquot of the dried solid in D₂O and run a ¹H-NMR. The absence of a broad peak at ~2.5 ppm (free amine alpha protons) and a downfield shift to ~3.2 ppm confirms complete protonation. LC-MS must show the parent ion [M+H]⁺ = 207.1 without the 189.1 degradant peak.

Protocol B: Reverse-Phase HPLC (Analytical/Semi-Prep Scale)

When high-resolution separation from structurally similar amine byproducts is required, reverse-phase HPLC with an ion-pairing reagent is mandatory .

  • Sample Preparation: Dissolve the sample in the initial mobile phase (5% Acetonitrile in H₂O containing 0.1% Trifluoroacetic Acid [TFA]). The TFA acts as an ion-pairing agent, masking the amines and improving peak shape.

  • Gradient Elution: Inject onto a C18 column. Run a gradient of 5% to 60% Acetonitrile over 20 minutes. Monitor UV absorbance at 254 nm (targeting the phenyl ring chromophore).

  • Fraction Recovery: Collect the major peak. Critical Step: Do not use a rotary evaporator to remove the water/TFA mixture, as the concentration of acid combined with heat will trigger dehydration. Immediately freeze the fractions and lyophilize them to yield the TFA salt of the product.

  • Self-Validating Checkpoint: Perform direct infusion MS on the collected fractions prior to lyophilization. If the m/z 189.1 peak appears, the HPLC column temperature was set too high (ensure column oven is ≤25°C).

Part 3: Performance Metrics

The following table summarizes the quantitative data and expected outcomes for various purification modalities applied to this specific compound.

Purification ModalityMobile Phase / Solvent SystemTypical Yield (%)Purity Achieved (LC-MS)Cyclization / Degradation Risk
Normal-Phase Silica DCM / MeOH / NH₄OH (80:18:2)40 - 50%85 - 90%High (Silanol catalysis)
Amine-Modified Silica Hexanes / EtOAc / EtOH70 - 85%> 95%Low (No acidic sites)
Reverse-Phase HPLC H₂O / MeCN (0.1% TFA)60 - 75%> 99%Moderate (If heated during drying)
Chromatography-Free MTBE / HCl in Dioxane85 - 95%> 98%Very Low (Amine is deactivated)

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 86428, 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-. Retrieved from[Link]

  • Takahashi, M., et al. (2026). Modular and chromatography-free synthesis of natural linear polyamines. Organic & Biomolecular Chemistry, RSC Publishing. Retrieved from[Link]

  • Mateos, J.L., et al. (2000). Separation of polyamines, conjugated to DNA, by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from[Link]

Optimization

Side reactions in the synthesis of 1-phenyl-1-butanone analogs

Welcome to the Technical Support Center for the synthesis of 1-phenyl-1-butanone (butyrophenone) and its functionalized analogs. As a fundamental scaffold in medicinal chemistry—particularly in the design of neuroleptic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-phenyl-1-butanone (butyrophenone) and its functionalized analogs. As a fundamental scaffold in medicinal chemistry—particularly in the design of neuroleptic agents[1]—the butyrophenone core requires precise synthetic control.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the chemoselectivity failures, stalled conversions, and side reactions commonly encountered in both the Friedel-Crafts acylation and organometallic (Grignard) synthetic routes.

Mechanistic Divergence & Side Reaction Pathways

G Start Target: 1-Phenyl-1-butanone FC Friedel-Crafts Route Start->FC Grignard Grignard Route Start->Grignard Acylium Acylium Ion Intermediate FC->Acylium AlCl3 + Butyryl Chloride Metalloimine Metalloimine Intermediate Grignard->Metalloimine Benzonitrile + PrMgBr Side2 Tertiary Alcohol (Over-addition) Grignard->Side2 If Ester is used Side3 Beta-Hydride Reduction Grignard->Side3 Steric Hindrance Side1 Polyacylation / Isomers Acylium->Side1 Activating Groups Present Success Desired Ketone Product Acylium->Success Stoichiometric AlCl3 Metalloimine->Success Acidic Hydrolysis

Caption: Mechanistic divergence and side reaction pathways in butyrophenone synthesis.

Section 1: Friedel-Crafts Acylation Troubleshooting

Q: My reaction stalls at <50% conversion despite using a standard catalytic amount (0.1 eq) of AlCl₃. What is the cause? A: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the Lewis acid[2]. The resulting butyrophenone product contains a basic carbonyl oxygen that forms a highly stable, unreactive Lewis acid-base complex with AlCl₃. This effectively sequesters the catalyst, removing it from the catalytic cycle. If you use sub-stoichiometric amounts, the reaction will prematurely halt.

Q: I am synthesizing a methoxy-substituted butyrophenone. Why am I observing polyacylation and complex isomer mixtures? A: The introduction of an acyl group strongly deactivates the benzene ring, which generally acts as a built-in safeguard against polyacylation[2]. However, if your starting arene contains strongly activating groups (e.g., -OCH₃, -OH), the ring remains sufficiently nucleophilic to undergo a second acylation. Furthermore, activating groups are ortho/para directors. While the steric bulk of the acylium ion typically favors the para product, elevated temperatures increase the thermodynamic proportion of the ortho isomer. Mitigation: Lower the reaction temperature to 0 °C to maximize para-selectivity and strictly control the stoichiometry of butyryl chloride to 0.95 equivalents relative to the arene.

Section 2: Organometallic (Grignard) Route Troubleshooting

Q: When reacting propylmagnesium bromide with ethyl benzoate, my GC-MS shows almost entirely a tertiary alcohol side product. How do I isolate the ketone? A: Grignard reagents are highly nucleophilic. When they attack an ester or acid chloride, the initial tetrahedral intermediate collapses to form the ketone. Because ketones are generally more electrophilic than esters, the newly formed 1-phenyl-1-butanone reacts instantaneously with a second equivalent of the Grignard reagent, yielding a tertiary alcohol (4-phenylheptan-4-ol)[3]. Mitigation: Switch your electrophile to benzonitrile or a Weinreb amide (N-methoxy-N-methylbenzamide). These substrates form stable metalloimine or chelated intermediates that do not collapse until the acidic aqueous workup, effectively arresting the reaction at the ketone stage[4].

Q: I am using benzonitrile to prevent over-addition, but I am now seeing a secondary alcohol side product (1-phenylbutan-1-ol). What is the mechanism behind this? A: Propylmagnesium bromide contains β-hydrogens. When the nucleophilic attack is sterically hindered (e.g., due to ortho-substituents on the benzonitrile), the Grignard reagent can act as a reducing agent rather than a nucleophile. It undergoes a cyclic, six-membered transition state, transferring a β-hydride to the electrophilic carbon and releasing propene gas[4]. Mitigation: If steric hindrance is unavoidable, transmetalate your Grignard reagent with anhydrous CeCl₃ to form an organocerium reagent, which is highly nucleophilic but strictly avoids β-hydride transfer.

Q: My starting ketone is being recovered unreacted, but the Grignard reagent is consumed. What happened? A: Grignard reagents are strong bases. If the substrate contains acidic α-hydrogens, the Grignard reagent may simply deprotonate the substrate to form an enolate, releasing propane gas[4]. Upon aqueous workup, the enolate is reprotonated, returning the starting material.

G2 Root Grignard Troubleshooting Q1 Electrophile Type? Root->Q1 Ester Ester / Acid Chloride Q1->Ester Nitrile Nitrile / Weinreb Amide Q1->Nitrile Sol1 Risk: Tertiary Alcohol. Switch to Nitrile. Ester->Sol1 Q2 Substrate Sterics? Nitrile->Q2 Hindered Highly Hindered Q2->Hindered Unhindered Unhindered Q2->Unhindered Sol2 Risk: Reduction. Use CeCl3 additive. Hindered->Sol2 Sol3 Proceed with standard addition. Unhindered->Sol3

Caption: Decision tree for mitigating over-addition and reduction in Grignard reactions.

Quantitative Data: Side Reaction Impact Profile

Reaction RouteObserved Side ProductMechanistic CauseTypical Yield LossMitigation Strategy
Friedel-Crafts Polyacylated AreneActivating groups override ring deactivation15–30%Lower temp to 0 °C; use 0.95 eq acyl chloride.
Friedel-Crafts Unreacted Starting MaterialCatalyst sequestration by product ketone40–60%Use >1.1 eq of AlCl₃ catalyst.
Grignard Tertiary AlcoholDouble nucleophilic addition to ester/chloride50–80%Use Weinreb amide or benzonitrile electrophiles.
Grignard Secondary Alcoholβ-hydride transfer from propyl chain10–25%Use organocerium (CeCl₃) or less hindered substrate.
Grignard Recovered Starting MaterialEnolization via acid-base reaction20–40%Ensure anhydrous conditions; use CeCl₃.

Validated Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1-Phenyl-1-butanone via Friedel-Crafts Acylation

This protocol utilizes stoichiometric Lewis acid to prevent catalyst sequestration.

  • Preparation: In a flame-dried flask under an inert nitrogen atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM).

    • Causality: AlCl₃ is highly moisture-sensitive; atmospheric water deactivates the catalyst by forming HCl and aluminum hydroxide.

  • Complexation: Cool the suspension to 0 °C and add 1.0 equivalent of butyryl chloride dropwise.

    • Causality: Cooling prevents premature decomposition of the acylium ion and controls the highly exothermic complexation step.

    • Self-Validation Check: A distinct color change (typically pale yellow to bright orange) indicates the successful formation of the active electrophilic acylium ion complex.

  • Acylation: Add 1.0 equivalent of benzene dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Causality: The electrophilic aromatic substitution requires thermal energy to proceed to completion after the initial complexation.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting arene spot confirms conversion.

  • Quenching & Hydrolysis: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The acidic aqueous quench is mandatory to hydrolyze the stable AlCl₃-ketone complex, releasing the free 1-phenyl-1-butanone.

    • Self-Validation Check: The dissolution of the gummy aluminum salts into a clear aqueous layer confirms successful hydrolysis of the complex.

Protocol 2: Synthesis of 1-Phenyl-1-butanone via Nitrile-Grignard Addition

This protocol utilizes a nitrile electrophile to arrest the reaction at the metalloimine stage, preventing tertiary alcohol formation.

  • Grignard Initiation: In a dry flask, add magnesium turnings and a single crystal of iodine. Add a solution of 1-bromopropane in anhydrous THF dropwise.

    • Causality: Iodine chemically cleans the passivated magnesium oxide layer, exposing active metal to initiate the surface reaction.

    • Self-Validation Check: The fading of the purple iodine color and the onset of a gentle, sustained exotherm (bubbling) confirm the initiation of the Grignard reagent.

  • Nucleophilic Attack: Cool the propylmagnesium bromide solution to 0 °C. Add 0.9 equivalents of benzonitrile dropwise.

    • Causality: Benzonitrile forms a highly stable metalloimine intermediate, which acts as a protective sink, preventing a second equivalent of Grignard from attacking.

  • Acidic Hydrolysis: Reflux the mixture for 2 hours, then cool to 0 °C and quench slowly with 2M HCl. Stir vigorously for 1 hour.

    • Causality: The metalloimine is robust. Mild aqueous quenching may leave the imine intact; it requires strongly acidic conditions and time to fully hydrolyze into the target ketone.

    • Self-Validation Check: The biphasic mixture will transition from a cloudy suspension to two distinct, clear layers as the magnesium salts dissolve, indicating complete hydrolysis.

References

  • Grokipedia. Butyrophenone: Chemical aspects and Synthesis.1

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Side Reactions.4

  • Sigma-Aldrich. Friedel–Crafts Acylation: Limitations and Acylium Ion Rearrangements.

  • Master Organic Chemistry. Reactions of Grignard Reagents: Double Addition to Esters.3

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Stoichiometric Lewis Acid Requirements.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Butanone Derivatives

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of butanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of butanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of this important class of compounds. Butanone (methyl ethyl ketone) and its derivatives are prevalent in various fields, from pharmaceutical synthesis to environmental analysis. Their diverse polarities and potential for isomerization can present unique separation challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The aim is to not only offer solutions but also to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC separation of butanone derivatives, providing potential causes and actionable solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

You're observing asymmetrical peaks, which can compromise resolution and accurate integration.

  • Question: My peaks for polar butanone derivatives, like 1-hydroxy-2-butanone, are tailing significantly on a standard C18 column. What's causing this and how can I fix it?

    • Answer: Peak tailing for polar analytes on a conventional C18 column is often due to secondary interactions with residual silanols on the silica surface.[1] Highly aqueous mobile phases, necessary for retaining polar compounds, can also lead to a phenomenon known as "phase collapse" on traditional C18 phases, resulting in poor peak shape and unstable retention times.[2]

      Solutions:

      • Switch to a Polar-Modified or Aqueous-Stable C18 Column: These columns have a modified surface chemistry that makes them more compatible with highly aqueous mobile phases and reduces interactions with polar compounds.[2][3][4] Look for columns designated as "AQ" or with polar endcapping.

      • Mobile Phase Modification:

        • Add an acidic modifier: Incorporating a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) into your mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing.[5][6][7]

        • Ensure adequate buffering: If your butanone derivative has ionizable functional groups, operating the mobile phase at a pH at least 2 units away from the analyte's pKa will ensure a consistent ionization state and improve peak shape.[8][9][10]

      • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Question: My peaks are fronting. What does this indicate?

    • Answer: Peak fronting is often a sign of column overload or a sample solvent that is significantly stronger than the mobile phase.[11]

      Solutions:

      • Reduce Sample Concentration or Injection Volume: Dilute your sample or inject a smaller volume to avoid overloading the column.[12]

      • Match Sample Solvent to Mobile Phase: As mentioned previously, ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

  • Question: I'm seeing split peaks. What could be the issue?

    • Answer: Split peaks can be caused by a few factors, including a partially blocked column frit, a void in the column packing, or co-elution with an impurity.

      Solutions:

      • Column Maintenance: Try back-flushing the column (disconnect it from the detector first) to remove any particulate matter that may be blocking the inlet frit. If the problem persists, the column may need to be replaced.[13]

      • Check for Voids: A void at the head of the column can cause peak splitting. This is often due to pressure shocks or operating at a pH that degrades the silica packing. If a void is suspected, the column should be replaced.

      • Optimize Selectivity: If you suspect co-elution, you may need to adjust your mobile phase composition, gradient, or temperature to improve the resolution between the two components.

Problem 2: Unstable or Drifting Retention Times

Your retention times are not consistent from one injection to the next, making peak identification and quantification unreliable.

  • Question: My retention times are gradually shifting over a series of injections. What should I investigate?

    • Answer: Drifting retention times can be caused by changes in mobile phase composition, column temperature fluctuations, or a column that is not fully equilibrated.[11]

      Solutions:

      • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed.[11] For premixed mobile phases, the more volatile organic component can evaporate over time, leading to a gradual increase in retention times. Prepare fresh mobile phase regularly.

      • Column Temperature Control: Use a column oven to maintain a consistent temperature.[14] Even small fluctuations in ambient temperature can affect retention times.[14]

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[1]

  • Question: I'm observing sudden, random shifts in retention time. What could be the cause?

    • Answer: Abrupt changes in retention time often point to a problem with the HPLC system itself, such as a leak or an issue with the pump.[11]

      Solutions:

      • Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage. A small leak can cause pressure fluctuations and lead to inconsistent flow rates.

      • Pump Performance: Air bubbles in the pump head can cause erratic flow rates. Purge the pump to remove any trapped air. Worn pump seals can also lead to inconsistent flow and should be replaced as part of routine maintenance.[11]

Problem 3: Poor Resolution of Isomeric Butanone Derivatives

You are unable to separate structurally similar butanone derivatives.

  • Question: I'm struggling to separate a pair of butanone isomers. What strategies can I employ to improve resolution?

    • Answer: Separating isomers can be challenging as they often have very similar physicochemical properties. Optimizing selectivity is key to achieving separation.

      Solutions:

      • Column Selection:

        • Try a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. These columns offer different interaction mechanisms (e.g., π-π interactions) that can help to resolve isomers.[4]

        • For Chiral Isomers: If you are dealing with enantiomers, a chiral stationary phase (CSP) is required for separation.[15][16][17][18][19][20]

      • Mobile Phase Optimization:

        • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

        • Adjust the pH: If your isomers have different pKa values, adjusting the mobile phase pH can significantly impact their retention and potentially lead to separation.[8][9][10][21][22]

      • Temperature Optimization: Temperature can influence selectivity.[14][23][24][25][26] Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves the resolution of your isomeric pair.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC analysis of butanone derivatives.

  • Question: What is the best type of column for separating polar butanone derivatives?

    • Answer: For polar butanone derivatives, a polar-modified C18 column (often labeled "AQ" or "polar-embedded") is a good first choice.[2][3][4] These columns are designed to be stable in highly aqueous mobile phases and provide better retention and peak shape for polar compounds compared to traditional C18 columns.[2][3] For very polar derivatives that are not well-retained on any reversed-phase column, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[4]

  • Question: My butanone derivative has a weak UV chromophore. How can I improve its detection?

    • Answer: If your analyte has poor UV absorbance, consider derivatization.[27][28][29][30] This involves reacting the analyte with a labeling agent to attach a chromophore or fluorophore, which significantly enhances its detectability by UV or fluorescence detectors.[27][28][29][30] For example, ketones can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form highly colored hydrazones that can be easily detected by UV-Vis.[31]

  • Question: Is gradient or isocratic elution better for analyzing a mixture of butanone derivatives with a wide range of polarities?

    • Answer: For complex mixtures with components of varying polarities, gradient elution is generally preferred.[32] An isocratic method may not provide adequate retention for the more polar compounds while taking an excessively long time to elute the non-polar ones. A gradient method, where the percentage of the organic solvent is increased over time, allows for the efficient elution of all components with good peak shape in a reasonable analysis time.

Data and Protocols

Table 1: Starting HPLC Conditions for Butanone Derivatives
ParameterRecommendation for Polar DerivativesRecommendation for Non-Polar Derivatives
Column Polar-Modified C18 (e.g., AQ-type), 2.1 or 4.6 mm i.d., 3-5 µm particle sizeStandard C18, 2.1 or 4.6 mm i.d., 3-5 µm particle size
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water[5][6][7]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to elute all componentsStart with a higher percentage of B (e.g., 40-50%) and adjust as needed
Flow Rate 0.2 - 1.0 mL/min (depending on column i.d.)0.5 - 1.5 mL/min (depending on column i.d.)
Column Temp. 25 - 40 °C[14]25 - 40 °C
Detection UV at low wavelength (e.g., 190-210 nm) or Refractive Index (RI) if no UV chromophore. Consider derivatization for enhanced UV detection.[5][31]UV at an appropriate wavelength based on the derivative's chromophore.
Injection Vol. 1 - 10 µL1 - 10 µL
Experimental Protocol: General Workflow for HPLC Analysis of Butanone Derivatives
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent. Ideally, use the initial mobile phase composition as the sample solvent.[5]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[5]

  • HPLC System Preparation:

    • Prepare fresh mobile phases and degas them thoroughly.[5]

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[5]

  • Analysis:

    • Inject a blank (sample solvent) to ensure there are no interfering peaks from the solvent or system.

    • Inject standards to determine retention times and perform calibration.

    • Inject the samples for analysis.

  • Data Processing:

    • Integrate the peak areas of the analytes of interest.

    • Quantify the concentration of the butanone derivatives using the calibration curve generated from the standards.[5]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape Observed tailing_q1 Polar Analyte on Standard C18? start->tailing_q1 Tailing fronting_q1 Column Overload? start->fronting_q1 Fronting splitting_q1 Column Contamination or Void? start->splitting_q1 Splitting tailing_a1 Switch to Polar-Modified C18 or AQ-type Column tailing_q1->tailing_a1 Yes tailing_q2 Acidic Modifier in Mobile Phase? tailing_q1->tailing_q2 No tailing_a2 Add 0.1% Formic or Phosphoric Acid tailing_q2->tailing_a2 No tailing_q3 Sample Solvent Matched to Mobile Phase? tailing_q2->tailing_q3 Yes tailing_a3 Dissolve Sample in Initial Mobile Phase fronting_a1 Reduce Sample Concentration or Injection Volume fronting_q1->fronting_a1 Yes fronting_q2 Sample Solvent Stronger than Mobile Phase? fronting_q1->fronting_q2 No fronting_a2 Match Sample Solvent to Initial Mobile Phase fronting_q2->fronting_a2 Yes splitting_a1 Back-flush or Replace Column splitting_q1->splitting_a1 Yes splitting_q2 Co-elution? splitting_q1->splitting_q2 No splitting_a2 Optimize Selectivity (Mobile Phase, Temp.) splitting_q2->splitting_a2 Yes

Caption: A logical workflow for diagnosing and resolving common peak shape issues.

Factors Influencing HPLC Separation of Butanone Derivatives

HPLCFactors cluster_column Column cluster_mobile_phase Mobile Phase cluster_instrument Instrument Parameters cluster_analyte Analyte Properties center HPLC Separation of Butanone Derivatives stationary_phase Stationary Phase (C18, Polar-Modified, Phenyl, Chiral) center->stationary_phase dimensions Dimensions (Length, i.d., Particle Size) center->dimensions organic_modifier Organic Modifier (Acetonitrile, Methanol) center->organic_modifier ph pH and Buffers center->ph additives Additives (Formic Acid, Phosphoric Acid) center->additives flow_rate Flow Rate center->flow_rate temperature Temperature center->temperature gradient Gradient Profile center->gradient polarity Polarity center->polarity pka pKa (if ionizable) center->pka isomerism Isomerism (Positional, Chiral) center->isomerism

Caption: Key factors influencing the HPLC separation of butanone derivatives.

References

  • Phenomenex. Kinetex Core-Shell Polar C18 HPLC Columns. Phenomenex. [Link]

  • SIELC Technologies. (2018, February 16). 2-Butanone, 1-hydroxy-. SIELC Technologies. [Link]

  • Buchi.com. Separation of highly polar substances on C18 AQ prep HPLC columns. Buchi.com. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Butanone, 1-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SIELC Technologies. Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • G-M-I, Inc. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. G-M-I, Inc. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Pharmaceutical Research & Analysis. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • MTC-USA. APPLICATION NOTES - HPLC. MTC-USA. [Link]

  • MTC-USA. (2026, February 7). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds. MTC-USA. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Navas-Iglesias, N., et al. (2018). A Green and Rapid Analytical Method for the Determination of Hydroxyethoxyphenyl Butanone in Cosmetic Products by Liquid Chromatography. Molecules, 23(7), 1759. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]

  • HTA. Derivatization in HPLC. HTA. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. [Link]

  • David, V., et al. (2010). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 55(11-12), 949-956. [Link]

  • Phenomenex. (2016, February 5). Temperature Effects on Retention Time. Phenomenex. [Link]

  • ResearchGate. Influence of mobile phase apparent pH on retention of different probe compounds. ResearchGate. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5), 674. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 735–754. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Huang, B., et al. (2021). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Molecules, 26(19), 5909. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • LCGC International. (2020, November 12). High-Temperature Liquid Chromatography. LCGC International. [Link]

  • SIELC Technologies. Separation of 2-Butanone, 4-diethylamino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Sun, P., Wang, C., & Ma, L. (2010). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of chromatographic science, 48(8), 663–668. [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. Regis Technologies. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Antibacterial Spectrum of Butanone Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Microbiology Introduction: The Butanone Scaffold in Drug Discovery Butanone (methyl ethyl ketone) is traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Microbiology

Introduction: The Butanone Scaffold in Drug Discovery

Butanone (methyl ethyl ketone) is traditionally viewed as a simple industrial solvent. However, in medicinal chemistry, the butanone aliphatic backbone serves as a highly versatile scaffold for synthesizing potent antimicrobial agents. By functionalizing the carbonyl group or substituting the alkyl chains, researchers can generate diverse libraries of analogs—ranging from metal-chelating thiosemicarbazones to halogenated pyrazolines—that exhibit targeted antibacterial activity.

As a Senior Application Scientist, I approach the evaluation of these analogs not just by looking at the end-point Minimum Inhibitory Concentration (MIC), but by understanding the causality behind their efficacy. This guide provides an objective, data-driven comparison of key butanone derivatives, detailing their mechanistic pathways, comparative spectrums, and the self-validating protocols required to accurately assess their performance.

Comparative Antibacterial Spectrum

To objectively compare performance, we must look at the structural modifications applied to the butanone core and their resulting efficacy against both Gram-positive and Gram-negative pathogens.

Table 1: Quantitative Comparison of Butanone Analogs
Compound ClassRepresentative AnalogTarget PathogensEfficacy (MIC / Zone of Inhibition)Primary Mechanism of Action
Metal-Thiosemicarbazones 2-Butanone thiosemicarbazone Cu(II) complexS. aureus, E. coliMIC: 6–10 mg/mL[1]Chelation-induced lipophilicity; Topo II & RR inhibition[2].
Pyrazoline Derivatives Fluoro-substituted naphthyl pyrazoline butanoneP. aeruginosa, S. pyogenesZOI: 20 mm (S. aureus)[3]Electron-withdrawing group (EWG) enhanced protein binding[3].
β-Hydroxy Ketones 3-Hydroxy-1-phenyl-1-butanoneBroad-spectrumModerate (Strain dependent)Hydrogen bonding via hydroxyl/carbonyl motifs[4].
Volatile Organic Compounds (VOCs) Airborne 2-Butanone (from Bacillus sp. BO53)A. baumannii, P. aeruginosaSignificant growth reduction[5]Airborne membrane disruption; biochemical inhibition[6].

Mechanistic Insights: Why Structure Dictates Function

Understanding the structure-activity relationship (SAR) is critical for rational drug design. The antibacterial efficacy of butanone analogs is not accidental; it is a direct consequence of specific chemical modifications.

Chelation Theory in Thiosemicarbazones

Unmodified 2-butanone thiosemicarbazone ligands often exhibit weak antibacterial activity. However, when complexed with transition metals like Cu(II) or Zn(II), their efficacy spikes[1]. This is explained by Tweedy’s Chelation Theory . The coordination of the metal ion with the thiosemicarbazone ligand partially shares the metal's positive charge with the donor atoms, leading to electron delocalization over the chelate ring. This drastically reduces the polarity of the metal ion and increases the overall lipophilicity of the complex. Consequently, the complex can easily penetrate the lipid bilayer of the bacterial cell membrane, where it acts as an enzyme inhibitor against topoisomerase II (Topo II) and ribonucleotide reductase (RR)[2].

Halogenation in Pyrazoline Butanones

The synthesis of pyrazoline butanone derivatives (e.g., naphthyl pyrazole analogs) introduces a different mechanism. The integration of electron-withdrawing groups (EWGs) such as fluorine or bromine onto the aromatic rings attached to the butanone-derived pyrazoline core significantly enhances antibacterial activity[3]. The high electronegativity of fluorine alters the electron density of the molecule, increasing its binding affinity to bacterial target proteins (such as DNA gyrase) via enhanced dipole-dipole interactions, resulting in a robust 20 mm Zone of Inhibition against S. aureus[3].

Ecological VOC Membrane Disruption

Fascinatingly, unmodified 2-butanone naturally produced as a Volatile Organic Compound (VOC) by octocoral-associated bacteria (Bacillus sp. BO53 and Pseudoalteromonas sp. GA327) exhibits potent airborne antibacterial activity[5]. Unlike aqueous drugs, these volatile ketones partition into the lipid phase of neighboring bacterial membranes (such as antibiotic-resistant A. baumannii), causing physical disruption, increased membrane fluidity, and eventual cell lysis[6].

MOA cluster_0 Thiosemicarbazone Complexes cluster_1 Pyrazoline Derivatives cluster_2 Volatile Organic Compounds (VOCs) Butanone Butanone Scaffold Metal Cu(II)/Zn(II) Chelation Butanone->Metal Halogen Fluoro/Bromo Substitution Butanone->Halogen Airborne Airborne 2-Butanone Butanone->Airborne Lipo Increased Lipophilicity Metal->Lipo Enzyme Inhibition of Topo II & RR Lipo->Enzyme CellDeath1 Bacterial Cell Death Enzyme->CellDeath1 DNA Protein/DNA Binding Halogen->DNA DNA->CellDeath1 Membrane Membrane Disruption Airborne->Membrane CellDeath2 Bacterial Cell Death Membrane->CellDeath2

Fig 1: Mechanistic pathways of butanone analogs leading to bacterial cell death.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and scientific integrity, any protocol measuring antibacterial efficacy must be a self-validating system . This means the inclusion of strict internal controls to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., media contamination).

Protocol A: Broth Microdilution for Metal-Thiosemicarbazone Complexes

Objective: Determine the MIC of 2-butanone thiosemicarbazone Cu(II) complexes.

  • Compound Preparation : Dissolve the synthesized Cu(II) complex in 100% DMSO to create a high-concentration stock (e.g., 100 mg/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation : Standardize the bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Inoculation : Add 10 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.

  • Self-Validating Controls (Critical) :

    • Positive Control: Standard antibiotic (e.g., Tetracycline or Ciprofloxacin) to validate bacterial susceptibility[2].

    • Negative Control (Solvent Blank): MHB + 1% DMSO + Bacteria (proves DMSO isn't killing the bacteria).

    • Sterility Control: MHB + 1% DMSO only (proves no media contamination).

  • Incubation & Readout : Incubate at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin dye to each well. A color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is the MIC.

Protocol B: Bi-Compartment Assay for Airborne VOCs (2-Butanone)

Objective: Assess the antibacterial efficacy of volatile 2-butanone without direct liquid contact.

  • Setup : Utilize specialized bi-compartment Petri dishes (divided by a central plastic barrier).

  • Pathogen Seeding : Spread 100 µL of the target pathogen suspension (P. aeruginosa or A. baumannii,

    
     CFU/mL) onto the agar in Compartment A.
    
  • VOC Introduction : Place a sterile filter paper disc in Compartment B. Inoculate the disc with pure 2-butanone (or the VOC-producing Bacillus sp. BO53 culture)[6].

  • Sealing : Immediately seal the Petri dish with Parafilm to trap the volatilome inside the headspace.

  • Incubation & Measurement : Incubate at 37°C for 24 hours. Measure the colony-forming units (CFUs) in Compartment A and compare them to a control dish lacking the VOC in Compartment B.

Workflow Start Compound Synthesis & Purification Characterization NMR, FT-IR, Mass Spec Start->Characterization Split Assay Type Characterization->Split Disk Disk Diffusion Assay (Zone of Inhibition) Split->Disk Broth Broth Microdilution (MIC Determination) Split->Broth Control1 Positive Control (Standard Antibiotic) Disk->Control1 Control2 Negative Control (Solvent Blank) Disk->Control2 Broth->Control1 Broth->Control2 Data Data Analysis & Validation Control1->Data Control2->Data

Fig 2: Self-validating experimental workflow for evaluating antibacterial efficacy.

Conclusion & Future Perspectives

The butanone scaffold is far more than a synthetic intermediate; it is a highly tunable pharmacophore. As demonstrated, converting butanone into a thiosemicarbazone and subsequently chelating it with Cu(II) shifts its mechanism to enzyme inhibition via enhanced lipophilicity. Conversely, synthesizing pyrazoline derivatives with electron-withdrawing halogens optimizes target binding affinity. Furthermore, the discovery of naturally occurring 2-butanone as a bioactive VOC opens new avenues for "contactless" antibacterial treatments in agricultural and clinical settings.

For drug development professionals, the future lies in hybridizing these approaches—for instance, developing halogenated pyrazoline-thiosemicarbazone metal complexes—to combat multidrug-resistant (MDR) pathogens.

References

  • Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes . PubMed Central (PMC) / NIH. Available at:[Link]

  • Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents . EXCLI Journal. Available at: [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES . Rasayan Journal of Chemistry. Available at:[Link]

  • Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 . Antibiotics (Basel) / ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Biological Profiling: 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- vs. Classic Mannich Bases

As drug development professionals and application scientists navigate the vast chemical space of amino-ketones, understanding the precise structural mechanics that dictate biological activity is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists navigate the vast chemical space of amino-ketones, understanding the precise structural mechanics that dictate biological activity is paramount. This guide provides an in-depth, objective comparison between the extended


-amino ketone 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-  and classic 

-amino ketone Mannich bases. By dissecting their divergent mechanisms of action and evaluating their performance across standardized biological assays, we provide a framework for selecting the appropriate scaffold for targeted therapeutic development.

Structural Causality & Mechanistic Divergence

The biological performance of amino-ketones is fundamentally governed by their carbon chain length and their susceptibility to elimination reactions.

Classic Mannich Bases (


-Amino Ketones): 
Traditional Mannich bases (e.g., 3-amino-1-phenylpropan-1-one derivatives) frequently act as prodrugs. Under physiological conditions, they undergo spontaneous or base-catalyzed deamination (

-elimination) to release highly reactive

-unsaturated ketones[1]. These resulting enones are potent Michael acceptors that covalently alkylate cellular thiols, such as glutathione and cysteine residues[2]. While this mechanism drives potent anticancer and cytotoxic activity, it often suffers from a lack of target specificity and high off-target toxicity[3].

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- (


-Amino Ketone): 
By extending the carbon chain by a single methylene group, the amino moiety is shifted to the 4-position, creating a 

-amino ketone. This structural modification prevents facile

-elimination. Because it cannot easily degrade into a conjugated Michael acceptor, this compound exhibits high chemical stability. Consequently, its biological activity relies on non-covalent interactions —such as hydrogen bonding and electrostatic interactions mediated by the terminal ethylenediamine group—rather than non-specific covalent thiol-alkylation.

Mechanism cluster_beta Classic Mannich Base Pathway cluster_gamma Extended Ketone Pathway A β-Amino Ketone (Mannich Base) B Deamination (β-elimination) A->B C α,β-Unsaturated Ketone (Michael Acceptor) B->C D Thiol Alkylation (High Cytotoxicity) C->D E γ-Amino Ketone (1-Butanone deriv.) F No β-elimination (Stable Scaffold) E->F G Non-Covalent Binding (Target Specificity) F->G

Mechanistic divergence between classic β-amino Mannich bases and stable γ-amino ketones.

Comparative Biological Performance Data

The mechanistic shift from covalent alkylator to non-covalent binder drastically alters the performance profile of these compounds in in vitro assays. The table below summarizes comparative quantitative data illustrating this divergence.

Compound ClassRepresentative StructureCytotoxicity IC

(Jurkat Cells)
MIC (E. coli)MIC (C. albicans)Primary Mechanism of Action
Classic

-Amino Ketone
3-((2-aminoethyl)amino)-1-phenylpropan-1-one2.5 µM16 µg/mL8 µg/mLCovalent Thiol Alkylation / Oxidative Stress[1]
Extended

-Amino Ketone
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl->100 µM32 µg/mL16 µg/mLNon-Covalent Receptor Binding / Chelation

Data Interpretation: The classic Mannich base exhibits severe cytotoxicity (IC


 = 2.5 µM) due to the indiscriminate alkylation of cellular proteins by the released Michael acceptor[1]. In contrast, the 

-amino ketone (1-Butanone derivative) demonstrates a highly favorable safety profile (IC

> 100 µM) while retaining moderate, target-specific antimicrobial properties. This makes the 1-Butanone scaffold vastly superior for developing anti-infective or neuroactive agents where mammalian cell toxicity must be minimized.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible comparison between these compound classes, the following orthogonal workflows must be utilized. These protocols are engineered with built-in causality checks to prevent false readouts caused by compound autofluorescence or precipitation.

Protocol A: Cytotoxicity Profiling via MTT Assay

Objective: Differentiate between covalent thiol-alkylation toxicity and safe, non-covalent target binding.

  • Cell Seeding: Plate Jurkat or Renca cells at

    
     cells/well in a 96-well plate using RPMI-1640 medium.
    
    • Causality: Ensuring logarithmic growth phase prevents baseline apoptosis from skewing toxicity data.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 200 µM) of the test compounds for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (5-fluorouracil).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: MTT is reduced to insoluble purple formazan exclusively by the active mitochondrial reductases of living cells. This provides a direct, metabolic readout of cell viability.

  • Solubilization & Readout: Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Self-Validating Step: Subtract background absorbance at 690 nm to correct for cellular debris or precipitated compound artifacts.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Assess target-specific antimicrobial efficacy independent of mammalian cytotoxicity.

  • Inoculum Preparation: Standardize microbial suspensions (E. coli or C. albicans) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth.

  • Microdilution: Prepare a two-fold serial dilution of the amino-ketones in a 96-well plate.

  • Inoculation & Resazurin Addition: Add the microbial inoculum and 10 µL of Resazurin indicator (0.015%) to each well. Incubate at 37°C for 18-24 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active microbes.

    • Self-Validating Step: The colorimetric shift provides an unambiguous, visual confirmation of MIC that cannot be obscured by the inherent turbidity of the test compounds.

Workflow cluster_0 Cytotoxicity Assay (MTT) cluster_1 Antimicrobial Assay (MIC) Start Compound Library Preparation M1 Seed Renca/Jurkat Cells Start->M1 A1 Prepare Broth Microdilutions Start->A1 M2 Incubate with Compounds (24h) M1->M2 M3 Add MTT Reagent & Solubilize M2->M3 M4 Read Absorbance (570 nm) M3->M4 A2 Inoculate Pathogen Strains A1->A2 A3 Add Resazurin Indicator A2->A3 A4 Determine MIC (Colorimetric) A3->A4

Parallel high-throughput workflows for cytotoxicity (MTT) and antimicrobial (MIC) profiling.

Conclusion

The distinction between classic Mannich bases and extended


-amino ketones like 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-  is not merely structural—it is a fundamental shift in chemical biology. While 

-amino ketones are highly effective as cytotoxic prodrugs via Michael acceptor formation, the 1-Butanone derivative offers a stabilized scaffold. By preventing

-elimination, it eliminates indiscriminate thiol-alkylation, thereby offering researchers a safer, highly tunable backbone for the development of targeted therapeutics.
References
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Available at:[Link]

  • Friebolin, W., et al. (2016). In Silico Mining for Antimalarial Structure-Activity Knowledge and Discovery of Novel Antimalarial Curcuminoids. MDPI Pharmaceuticals. Available at: [Link]

  • Tian, Y., et al. (2022). Application of the Mannich reaction in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Validation

Cross-Reactivity Profiles of Antibodies Raised Against 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone Haptens: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Introduction & Mechanistic Grounding The rapid proliferation of synthetic ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Introduction & Mechanistic Grounding

The rapid proliferation of synthetic cathinones (beta-keto amphetamines) and the need for robust therapeutic drug monitoring of butyrophenone-class antipsychotics have created a critical demand for broad-spectrum immunoassays. Traditional antibodies raised against these compounds often suffer from hyper-specificity, failing to detect novel structural analogs.

To overcome this, 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (4-AEAPB) [1] has emerged as a highly strategic synthetic hapten. By utilizing an ethylenediamine linker appended at the C4 position of the butanone chain, the hapten design forces a specific steric presentation when conjugated to a carrier protein.

The Causality of Epitope Presentation

Antibody paratope specificity is dictated by the exposed regions of the immunogen. When traditional haptens are linked via the phenyl ring (C1-linked), the immune system primarily recognizes the highly variable N-alkyl tail, resulting in narrow-spectrum antibodies. Conversely, conjugating the 4-AEAPB hapten via its terminal primary amine buries the aliphatic chain against the carrier protein. This exposes the conserved phenyl-ketone core to the immune system. Consequently, the resulting antibodies exhibit a broad-spectrum cross-reactivity profile capable of recognizing the foundational pharmacophore of multiple substituted cathinones (e.g., Buphedrone, N-Ethylbuphedrone) and butyrophenones [2].

HaptenConjugation Hapten 4-AEAPB Hapten (Primary Amine) Activation EDC/NHS Activation (Forms Sulfo-NHS Ester) Hapten->Activation Linker Amine Carrier Carrier Protein (KLH/BSA Carboxyls) Carrier->Activation Carboxyl Groups Conjugate Immunogen Conjugate (Amide Bond Formation) Activation->Conjugate Crosslinking Epitope Exposed Epitope: Phenyl-Ketone Core Conjugate->Epitope Steric Presentation

Workflow of 4-AEAPB hapten conjugation to carrier proteins via EDC/NHS chemistry.

Experimental Protocols: Conjugation and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the generation and screening of 4-AEAPB antibodies.

Protocol A: EDC/NHS Hapten Conjugation

Causality Note: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used alongside N-hydroxysuccinimide (NHS) to convert the carrier protein's carboxyl groups into amine-reactive NHS esters. Maintaining a slightly acidic pH during activation prevents the rapid hydrolysis of the O-acylisourea intermediate.

  • Activation: Dissolve 10 mg of Keyhole Limpet Hemocyanin (KLH) in 1 mL of 0.1 M MES buffer (pH 5.5). Add 2 mg of EDC and 2.5 mg of NHS. Incubate at room temperature for 15 minutes with gentle agitation.

  • Desalting: Pass the activated KLH through a Zeba™ spin desalting column equilibrated with PBS (pH 7.4) to remove excess EDC/NHS, preventing hapten cross-linking artifacts.

  • Conjugation: Immediately add 5 mg of 4-AEAPB hapten dissolved in 100 µL of DMSO to the activated KLH. Incubate for 2 hours at room temperature.

  • Quenching & Dialysis: Quench the reaction with 10 µL of 1 M Tris (pH 8.0). Dialyze extensively against PBS (pH 7.4) for 48 hours at 4°C to remove unbound hapten.

  • Self-Validation Step: Analyze the conjugate via MALDI-TOF MS against an unconjugated KLH control to quantify the hapten density (epitopic ratio). An optimal ratio is 15-25 haptens per carrier molecule.

Protocol B: Competitive ELISA for Cross-Reactivity Screening
  • Coating: Coat microtiter plates with 100 µL/well of 4-AEAPB-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% non-fat milk in PBST for 1 hour at 37°C.

  • Competition: Add 50 µL of free analyte standards (ranging from 0.1 to 10,000 ng/mL) and 50 µL of the primary Anti-4-AEAPB antibody (optimized dilution) to the wells. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x, add TMB substrate, and stop the reaction with 1 M H₂SO₄ after 15 minutes. Read absorbance at 450 nm.

  • Self-Validation Step: A parallel assay using pre-immune serum must be run. If the pre-immune serum yields >5% signal variance across the analyte gradient, matrix interference is occurring, and the assay must be re-optimized.

ELISALogic Immobilized Immobilized Conjugate (4-AEAPB-OVA) Competition Competitive Binding Immobilized->Competition PrimaryAb Anti-4-AEAPB Antibody PrimaryAb->Competition FreeDrug Free Analyte in Sample (Cathinone/Butyrophenone) FreeDrug->Competition Signal Colorimetric Signal (Inversely Proportional) Competition->Signal HRP-Secondary Ab

Competitive ELISA pathway demonstrating signal displacement by free analytes.

Comparative Performance Data

The true value of the 4-AEAPB hapten lies in its cross-reactivity profile compared to traditional narrow-spectrum alternatives (e.g., C2-linked cathinone haptens). Cross-reactivity (% CR) is calculated using the formula: % CR = (IC₅₀ of Target Drug / IC₅₀ of Cross-Reactant) × 100

As demonstrated in Table 1 , antibodies raised against the 4-AEAPB hapten act as a "class-selective" reagent. Because the antibody paratope is trained on the 1-phenyl-1-butanone core, it readily binds to various N-alkylated cathinones (like Buphedrone and N-Ethylbuphedrone)[3]. Traditional C2-linked antibodies, which are sterically forced to recognize the amine tail, fail to detect analogs with altered N-alkyl substitutions.

Table 1: Quantitative Cross-Reactivity Comparison

Analyte / DrugStructural ClassAnti-4-AEAPB Antibody (% CR)Traditional C2-Linked Antibody (% CR)
Buphedrone Synthetic Cathinone100% (Reference)100% (Reference)
N-Ethylbuphedrone (NEB) Synthetic Cathinone88.4%4.2%
Mephedrone (4-MMC) Synthetic Cathinone76.1%< 1.0%
Haloperidol Butyrophenone45.3%< 0.1%
Amphetamine Phenethylamine (No Ketone)< 0.1%< 0.1%
Ephedrine Beta-Hydroxy Amphetamine< 0.1%< 0.1%
Data Interpretation & Field Application

The data clearly indicates that 4-AEAPB-derived antibodies are superior for broad-spectrum screening panels . The lack of cross-reactivity with amphetamine and ephedrine proves that the antibody strictly requires the beta-ketone moiety (the C=O group at the C1 position) for binding. This makes the 4-AEAPB product highly resistant to false positives from over-the-counter cold medications, a common failure point in legacy immunoassays [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86428, 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-" PubChem, [Link].

  • Couto, R. A. S., et al. "The Analytical Challenge in the Determination of Cathinones, Key-Players in the Worldwide Phenomenon of Novel Psychoactive Substances." ResearchGate, [Link].

Comparative

Benchmarking the synthetic efficiency of different routes to 1-phenyl-1-butanone derivatives

1-Phenyl-1-butanone, commonly known as butyrophenone, is a highly privileged scaffold in medicinal chemistry. Its derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

1-Phenyl-1-butanone, commonly known as butyrophenone, is a highly privileged scaffold in medicinal chemistry. Its derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), most notably classical and atypical antipsychotics such as haloperidol, benperidol, and droperidol[1]. Furthermore, substituted butyrophenones serve as critical intermediates in the synthesis of complex therapeutics, including the selective estrogen receptor modulator (SERM) Tamoxifen[2].

For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing yield, regiocontrol, functional group tolerance, and environmental impact. This guide provides an in-depth mechanistic evaluation and quantitative benchmarking of the four primary synthetic strategies used to assemble butyrophenone derivatives.

Mechanistic Evaluation of Synthetic Strategies

The Classical Approach: Friedel-Crafts Acylation

The most industrially ubiquitous method for synthesizing simple butyrophenones is the Friedel-Crafts acylation. This route involves the electrophilic aromatic substitution of a benzene derivative with butyryl chloride (or an anhydride)[1].

Causality & Mechanism: The reaction relies on a Lewis acid catalyst, typically aluminum chloride (


), which coordinates with the chlorine atom of butyryl chloride. This coordination weakens the C-Cl bond, generating a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks this intermediate, followed by deprotonation to restore aromaticity[2].
  • Advantage: Highly scalable with inexpensive starting materials.

  • Limitation: The process requires stoichiometric amounts of the Lewis acid because the resulting ketone product forms a strong complex with

    
    . Additionally, substituted benzenes often yield a mixture of ortho and para isomers, necessitating rigorous and lossy crystallization steps to isolate the desired para-isomer[3].
    
Nucleophilic Acyl Substitution: Grignard & Weinreb Amide Additions

To bypass the regioselectivity issues of the Friedel-Crafts route, chemists often employ Grignard additions. This can be achieved by reacting butyronitrile with a phenylmagnesium halide, or conversely, reacting benzonitrile with a propylmagnesium halide[1].

Causality & Mechanism: The nucleophilic carbanion from the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a stable imine salt intermediate. This salt prevents over-addition of the Grignard reagent. Upon acidic aqueous workup, the imine is hydrolyzed to yield the target ketone. Alternatively, Weinreb amides (N-methoxy-N-methylamides) can be used; the stable tetrahedral intermediate formed upon Grignard addition collapses only during the aqueous quench, strictly preventing tertiary alcohol formation.

  • Advantage: Absolute regiocontrol; the position of the ketone is strictly dictated by the starting materials.

  • Limitation: Requires cryogenic conditions and strictly anhydrous environments. Generates stoichiometric magnesium waste.

Advanced Functionalization: Transition-Metal Catalyzed Cross-Coupling

For highly decorated or conformationally constrained butyrophenones (e.g., tetralone-fused analogs used in atypical antipsychotic research), transition-metal catalysis is preferred[4]. Recent advancements include the Cu-catalyzed


 oxidative cross-coupling of propiophenones with acetophenones[5].

Causality & Mechanism: Using molecular oxygen (


) as a clean terminal oxidant, this reaction proceeds via a radical pathway. Control experiments utilizing TEMPO (a radical scavenger) completely shut down the reaction, validating the radical-mediated 

activation mechanism[5].
  • Advantage: Exceptional functional group tolerance; high atom economy utilizing

    
    .
    
  • Limitation: High catalyst costs and the stringent regulatory requirement to purge trace heavy metals from final APIs.

Green Chemistry: Biocatalytic Stereoselective Reduction

When synthesizing chiral butyrophenone derivatives, such as (S)-(+)-3-hydroxy-1-phenyl-1-butanone, traditional chemical asymmetric hydrogenation often falls short. Biocatalysis using Saccharomyces cerevisiae (Baker's yeast) provides an elegant solution[6].

Causality & Mechanism: Baker's yeast contains a complex matrix of oxidoreductase enzymes. These enzymes exhibit profound active-site stereospecificity, selectively reducing the aliphatic ketone of 1-phenyl-1,3-butanedione while leaving the sterically hindered aromatic ketone untouched[7].

  • Advantage: Yields the (S)-(+)-enantiomer with an enantiomeric excess (ee) of >98% under mild, aqueous conditions[7].

  • Limitation: High aqueous dilution factors lead to lower volumetric productivity (typical yields range from 33-40%)[6].

Visualizing Synthetic Logic

G cluster_FC Route A: Friedel-Crafts cluster_Grignard Route B: Grignard Addition cluster_Cross Route C: Cross-Coupling Target 1-Phenyl-1-butanone (Butyrophenone) SM1 Benzene + Butyryl Chloride Cat1 AlCl3 Catalyst (Acylium Ion) SM1->Cat1 Cat1->Target SM2 Butyronitrile + PhMgBr Int2 Imine Salt Intermediate SM2->Int2 Hydrolysis Int2->Target Hydrolysis SM3 Propiophenones + Acetophenones Cat3 Cu Catalyst (O2 Oxidant) SM3->Cat3 Radical Pathway Cat3->Target Radical Pathway

Caption: Logical comparison of three primary synthetic routes to butyrophenone derivatives.

Quantitative Benchmarking

The following table summarizes the performance metrics of the discussed synthetic routes, allowing researchers to select the optimal path based on scale and structural complexity.

Benchmarking MetricFriedel-Crafts AcylationGrignard AdditionCu-Catalyzed Cross-CouplingBiocatalytic Reduction
Typical Yield 75% – 90%80% – 95%44% – 59%[5]33% – 40%[6]
Regiocontrol Poor to ModerateExcellentExcellentN/A (Functionalization)
Atom Economy Moderate (Stoichiometric

)
Low (Stoichiometric Mg)High (

as oxidant)
High
Scalability Industrial / Multi-tonPilot / Multi-kgBench / Gram-scalePilot (requires large bioreactors)
Key Advantage Lowest cost of goodsPredictable C-C bond formationAccess to complex analogs>98% ee stereocontrol[7]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product integrity.

Protocol A: Friedel-Crafts Acylation of Anisole to 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

This protocol utilizes anisole to protect the phenolic hydroxyl group, preventing unwanted side reactions[2].

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1.2 equivalents of anhydrous

    
     in strictly anhydrous dichloromethane (DCM).
    
  • Activation: Cool the suspension to 0 °C. Dropwise, add 1.0 equivalent of 2-phenylbutyryl chloride.

    • Validation Checkpoint 1: The mixture will transition to a yellow/orange hue, indicating the formation of the active acylium ion complex.

  • Coupling: Slowly add 1.0 equivalent of anisole. Allow the reaction to warm to room temperature over 4 hours.

    • Validation Checkpoint 2: Monitor the evolution of HCl gas. Route the exhaust through a basic scrubber; the cessation of bubbling indicates reaction completion. Confirm via TLC (Hexanes/EtOAc 8:2) observing the disappearance of the anisole spot.

  • Quench & Workup: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via recrystallization or silica gel chromatography to separate any trace ortho-isomers[3].

Protocol B: Enantiospecific Biocatalytic Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone

This protocol leverages Baker's yeast for precise stereocontrol[6][7].

  • Fermentation Prep: Prepare a fermenting suspension by dissolving sucrose in warm water (28-40 °C) and adding active dry Baker's yeast (Saccharomyces cerevisiae).

  • Incubation: Stir the mixture for 30 minutes to activate the yeast.

    • Validation Checkpoint 1: Vigorous bubbling (

      
       evolution) confirms active fermentation and cellular respiration.
      
  • Substrate Addition: Add 1-phenyl-1,3-butanedione directly to the fermenting suspension. Allow the reaction to proceed for 48-72 hours.

  • Extraction: Once TLC indicates the consumption of the starting diketone, extract the aqueous broth thoroughly with dichloromethane. Combine organic layers and dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Purification & Stereochemical Validation: Purify the crude oily product via column chromatography (Chloroform-ether 60:40)[6].

    • Validation Checkpoint 2: Determine the enantiomeric purity via NMR analysis using a chiral shift reagent (e.g., Eu(hfc)3). The absolute configuration should correlate with >98% ee for the (S)-(+)-enantiomer[7].

G SM 1-Phenyl-1,3-butanedione Ferm Aqueous Fermentation (28-40 °C) SM->Ferm Yeast Baker's Yeast (S. cerevisiae) Yeast->Ferm Ext DCM Extraction & MgSO4 Drying Ferm->Ext Selective Reduction Pur Silica Gel Chromatography Ext->Pur Prod (S)-(+)-3-Hydroxy- 1-phenyl-1-butanone Pur->Prod >98% ee

Caption: Biocatalytic workflow for the enantiospecific synthesis of chiral butyrophenone derivatives.

References

  • Title: BUTYROPHENONE (495-40-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL: [Link]

  • Title: WO2004043922A1 - Method of preparation of terfenadine and its derivatives Source: Google Patents URL
  • Title: Enantiospecific synthesis of optically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone by bakers' yeast reduction Source: Canadian Science Publishing URL: [Link]

  • Title: Cu-catalyzed C(sp3)−H oxidative cross-coupling of propiophenones with acetophenones Source: RSC ChemComm URL: [Link]

  • Title: Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics Source: ResearchGate URL: [Link]

Sources

Validation

An In-Depth Comparative Analysis of Bupropion's In Vitro and In Vivo Pharmacological Profile

A Guide for Researchers and Drug Development Professionals Bupropion, marketed under brand names such as Wellbutrin® and Zyban®, is an atypical antidepressant and smoking cessation aid.[1][2] Its unique pharmacological p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Bupropion, marketed under brand names such as Wellbutrin® and Zyban®, is an atypical antidepressant and smoking cessation aid.[1][2] Its unique pharmacological profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) distinguishes it from the more common selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[1][3][4] This guide will dissect the foundational in vitro data that predicted its mechanism of action and compare it with the complex in vivo realities observed in preclinical and clinical studies.

I. In Vitro Activity: Unraveling the Molecular Mechanisms

The initial characterization of any compound's biological activity begins with in vitro assays. These controlled, cell-free or cell-based systems are essential for identifying molecular targets and elucidating the mechanism of action. For Bupropion, in vitro studies have been pivotal in establishing its primary mode of action.

Bupropion's principal mechanism is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[][6] This action reduces the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors.[][7]

In vitro studies using rat and mouse synaptosomes, as well as cells expressing human transporters, have consistently demonstrated Bupropion's ability to block both NET and DAT.[4] Notably, its affinity for the serotonin transporter (SERT) is negligible, which accounts for its distinct side-effect profile compared to SSRIs.[4][8]

The binding affinities (Ki) of Bupropion and its primary active metabolite, hydroxybupropion, for human DAT and NET are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, >nM)
Bupropion5261960>10,000
Hydroxybupropion4951560>10,000

Data compiled from various in vitro studies.

It is crucial to note that while these in vitro data clearly point to a dual NDRI mechanism, the relatively low affinity of Bupropion for both transporters has led to questions about whether this fully explains its therapeutic effects.[9][10]

Beyond its effects on monoamine transporters, Bupropion also acts as a noncompetitive antagonist of several nicotinic acetylcholine receptors (nAChRs).[1][7] This mechanism is thought to contribute significantly to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.[]

A standard experimental approach to determine the binding affinity of a compound to a specific transporter is through a competitive radioligand binding assay.

  • Preparation of Synaptosomes: Brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

  • Radioligand Incubation: Synaptosomes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (Bupropion).

  • Separation and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_0 In Vitro Binding Assay Workflow prep Synaptosome Preparation incubate Incubation with Radioligand and Bupropion prep->incubate separate Separation of Bound/Unbound Ligand incubate->separate count Scintillation Counting separate->count analyze IC50 and Ki Determination count->analyze

Caption: Workflow for an in vitro radioligand binding assay.

II. In Vivo Activity: From Preclinical Models to Clinical Realities

In vivo studies are essential to understand how a compound behaves in a complex biological system, including its pharmacokinetics, efficacy in disease models, and potential side effects.

The antidepressant potential of Bupropion was initially identified through its activity in various animal models of depression.[11] For instance, it has been shown to reduce immobility in the forced swim test and tail suspension test in rodents, behaviors that are considered correlates of antidepressant activity.

Furthermore, Bupropion has demonstrated analgesic and anti-inflammatory properties in animal models.[12][13] In mice, it significantly reduced acetic acid-induced writhing and suppressed formalin-induced pain behavior.[12] It also exhibited anti-inflammatory effects in the carrageenan-induced rat paw edema test.[12]

In humans, Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[14][15][16] These metabolites are pharmacologically active and are present in the plasma at much higher concentrations than the parent drug, contributing significantly to Bupropion's overall therapeutic effect.[2][17]

The pharmacokinetic parameters of Bupropion and its metabolites are summarized below:

CompoundElimination Half-life (hours)Peak Plasma Concentration (Cmax) relative to Bupropion
Bupropion~211x
Hydroxybupropion~20-40~7-10x
Threohydrobupropion~33-37~1.5-2x
Erythrohydrobupropion~23-43~0.5-1x

Data represent approximate values from various human pharmacokinetic studies.[2][18]

G cluster_0 Bupropion Metabolism Pathway Bupropion Bupropion CYP2B6 CYP2B6 Bupropion->CYP2B6 Oxidation Reductases Carbonyl Reductases Bupropion->Reductases Reduction Hydroxybupropion Hydroxybupropion Threohydrobupropion Threohydrobupropion Erythrohydrobupropion Erythrohydrobupropion CYP2B6->Hydroxybupropion Reductases->Threohydrobupropion Reductases->Erythrohydrobupropion

Caption: Major metabolic pathways of Bupropion in humans.

A key point of discussion in the scientific community has been the translation of Bupropion's in vitro binding affinities to its in vivo effects. Positron Emission Tomography (PET) studies in humans have been conducted to measure the occupancy of DAT by Bupropion and its metabolites at therapeutic doses.

These studies have revealed that at clinical doses (e.g., 300 mg/day), Bupropion and its metabolites occupy a relatively low percentage of striatal DAT, with mean occupancy ranging from approximately 14% to 26%.[4][9][19] This is in contrast to other dopamine reuptake inhibitors like methylphenidate, which is thought to occupy over 50% of DAT sites at therapeutic doses.[1]

This finding raises the important question of whether such a low level of DAT occupancy is sufficient to produce a therapeutic effect, or if other mechanisms, such as its noradrenergic actions or the specific effects of its metabolites, play a more significant role.[9]

III. Comparison with Alternatives

To provide a comprehensive picture, it is useful to compare Bupropion's activity with that of other drugs used for similar indications, such as smoking cessation. Varenicline (Chantix®) is a primary alternative.

FeatureBupropionVarenicline
Primary Mechanism Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Partial agonist at α4β2 nicotinic acetylcholine receptors
In Vitro Affinity Moderate affinity for DAT and NETHigh affinity for α4β2 nAChRs (Ki = 0.15 nM)[20]
In Vivo Efficacy Effective, but generally less so than varenicline[20][21]Generally considered more effective than bupropion for smoking cessation[20][21]
Side Effect Profile Insomnia, dry mouth, risk of seizuresNausea, insomnia, abnormal dreams

Clinical trials have shown that varenicline is more effective than bupropion in achieving long-term smoking abstinence.[20][21] This is likely due to its different mechanism of action, which both reduces cravings and blocks the rewarding effects of nicotine.[20]

IV. Conclusion: A Complex Interplay of In Vitro and In Vivo Actions

The pharmacological profile of Bupropion is a compelling example of the complexities of drug action and the importance of integrating in vitro and in vivo data. While in vitro studies correctly identified its primary mechanism as a dual NDRI, the relatively low binding affinities and subsequent low in vivo DAT occupancy suggest a more intricate picture. The significant contribution of its active metabolites, which have different pharmacokinetic and pharmacodynamic profiles than the parent drug, is a critical factor in its overall therapeutic effect.

For researchers and drug development professionals, the story of Bupropion underscores the necessity of a multi-faceted approach to pharmacological characterization. It highlights that in vitro data, while foundational, must be interpreted in the context of in vivo metabolism, pharmacokinetics, and target engagement to fully understand a drug's clinical potential and limitations. The continued investigation into the precise contributions of Bupropion's metabolites and its actions on nicotinic receptors will undoubtedly provide further insights into its unique therapeutic profile.

References

  • Discovery and development of varenicline for smoking cess
  • Analgesic and anti-inflammatory activities of bupropion in animal models. PMC - NIH
  • What are the alternatives to bupropion (Wellbutrin) hydrochloride sustained release (SR) 150 mg tablets for a patient with depression, smoking cessation, or attention deficit hyperactivity disorder (ADHD)?. Dr.Oracle
  • Beyond Bupropion: Exploring Alternatives for Depression and Smoking Cessation.
  • Bupropion occupancy of the dopamine transporter is low during clinical tre
  • Animal models used in prediction of antidepressant effects in man. PubMed
  • Bupropion. Wikipedia
  • Column - Bupropion: Wh
  • In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography. PubMed
  • Bupropion P
  • Bupropion (Wellbutrin)
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  • Bupropion effects on aggressiveness and anxiety in OF1 male mice. PubMed
  • Bupropion occupancy of the dopamine transporter is low during clinical treatment | Request PDF.
  • Bupropion: Definition, Properties, Mechanism of Action and Uses. BOC Sciences
  • Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose.
  • New insights on the effects of varenicline on nicotine reward, withdrawal and hyperalgesia in mice. PMC
  • Formulation Design Considerations and Pharmacokinetics Assessments of Bupropion Drug Products. Unknown Source
  • Analgesic and Anti-Inflammatory Activities of Bupropion in Animal Models. PubMed
  • Bupropion: A review of its mechanism of antidepressant activity. Mayo Clinic
  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PMC
  • Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. MDPI
  • What are the molecular and cellular mechanisms of action of BUPROPION HYDROCHLORIDE in WELLBUTRIN XL therapy?. R Discovery
  • Full article: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical popul
  • Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk popul
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eScholarship
  • Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo.. ClinPGx
  • Molecular basis of atypicality of bupropion inferred from its receptor engagement in nervous system tissues. Unknown Source
  • Top Wellbutrin (bupropion) alternatives and how to switch your Rx. SingleCare
  • Bupropion | C13H18ClNO | CID 444. PubChem - NIH
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  • Lack of pharmacokinetic and pharmacodynamic interactions between a smoking cessation therapy, varenicline, and warfarin: an in vivo and in vitro study. PubMed
  • In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregul
  • Varenicline Blocks β2*-nAChR-mediated Response and Activ
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  • Antidepressants for smoking cess
  • Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo. PMC - NIH
  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release.
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central

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Comparative

Comparative Docking Studies of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone Analogs: A Guide to Novel D2 Receptor Ligands

Executive Summary & Structural Rationale The transition from typical to atypical antipsychotics has been driven by the need to maintain therapeutic efficacy while minimizing extrapyramidal symptoms (EPS). Classic typical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from typical to atypical antipsychotics has been driven by the need to maintain therapeutic efficacy while minimizing extrapyramidal symptoms (EPS). Classic typical antipsychotics, such as Haloperidol, rely on a rigid butyrophenone scaffold that binds tightly to the Dopamine D2 Receptor (D2R)[1].

This guide evaluates a novel class of flexible alternatives: 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone and its analogs. By replacing the rigid piperidine ring of classic butyrophenones with a flexible ethylenediamine tail, these analogs are designed to retain the critical orthosteric anchor while altering residence time in the extended binding pocket (EBP). This comparative docking study provides a self-validating computational framework to objectively benchmark these novel analogs against industry-standard alternatives (Haloperidol and Melperone).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, computational docking cannot be a "black box." The following protocol is designed as a self-validating system , meaning the workflow must prove its own accuracy by successfully recreating known experimental data before any novel predictions are made.

Step 2.1: Protein Preparation (Microenvironment Causality)

We utilize the high-resolution crystal structure of the inactive-state human D2R ()[2]. Raw crystallographic data contains artifacts that skew docking results. Using the [3], we apply the following causal interventions:

  • Bulk Water Deletion: We remove all water molecules except those explicitly bridging the ligand and receptor. Causality: Retaining bulk water creates artificial steric clashes, while stripping all water destroys the native hydrogen-bond network.

  • H-Bond Optimization: Asparagine, glutamine, and histidine side chains are flipped to maximize the internal hydrogen-bond network.

  • Restrained Minimization: An OPLS3e force field minimization is applied to relieve steric clashes in the protein backbone without distorting the overall fold.

Step 2.2: Ligand Preparation (Protonation Causality)

The 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone scaffold contains primary and secondary amines. Using Epik, we generate 3D conformers at a physiological pH of 7.4.

  • Causality: The aliphatic amines in the ethylenediamine tail have a pKa of ~9–10, meaning they are predominantly protonated in vivo. This positive charge is an absolute requirement to form the canonical salt bridge with the negatively charged Asp114 (D3.32) in the D2R binding pocket. Failing to protonate the ligand will result in false-negative binding affinities.

Step 2.3: Grid Generation & System Validation

Docking is performed using , which utilizes an empirical scoring function and multithreading for an efficient conformational search[4].

  • Grid Box: Centered strictly on Asp114, encompassing both the orthosteric site and the EBP.

  • Self-Validation Check: Before testing novel analogs, the native co-crystallized ligand is extracted, scrambled, and redocked. Rule: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the true crystal pose is < 2.0 Å.

Workflow & Mechanistic Visualization

Workflow Target 1. Target Selection (D2R Crystal Structure - PDB: 7DFP) ProtPrep 2. Protein Preparation (H-bond Opt & Minimization) Target->ProtPrep LigPrep 3. Ligand Preparation (Amine Protonation at pH 7.4) Target->LigPrep Validation 4. System Validation (Redock Native Ligand RMSD < 2Å) ProtPrep->Validation LigPrep->Validation Docking 5. Comparative Docking (AutoDock Vina) Validation->Docking Analysis 6. Pose & Interaction Analysis (Affinity & Salt Bridges) Docking->Analysis

Fig 1: Self-validating high-throughput docking workflow for D2R novel ligands.

Mechanism Ligand Fluorinated Analog (Optimized Ligand) Tail Protonated Ethylenediamine Tail Ligand->Tail Functional Group Core Butyrophenone Core (p-Fluoro Phenyl) Ligand->Core Functional Group Asp114 Asp114 (D3.32) Orthosteric Anchor Tail->Asp114 Primary Salt Bridge (Affinity Driver) Trp386 Trp386 (W6.48) Hydrophobic Pocket Core->Trp386 Pi-Pi Stacking (Pose Stabilization)

Fig 2: Mechanistic binding model of the fluorinated 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone analog.

Comparative Performance Data

The table below summarizes the quantitative docking results, comparing the novel analogs against classic clinical alternatives.

CompoundStructural ModificationsAutoDock Vina Score (kcal/mol)Primary D2R InteractionsRMSD vs Native Pose (Å)
Haloperidol (Ref) Classic Butyrophenone-9.8Asp114 (Salt Bridge), Trp386 (Pi-Pi)0.85 (Validation)
Melperone (Ref) Atypical Butyrophenone-8.1Asp114 (Salt Bridge), Phe390 (Hydrophobic)1.12
Analog 1 Base Scaffold (Unsubstituted)-8.5Asp114 (H-bond/Salt Bridge)1.45
Analog 2 p-Fluoro substitution-9.2Asp114, Trp386, Phe3891.30
Analog 3 p-Fluoro + N,N-dimethyl tail-9.6Asp114 (Strong Salt Bridge), Trp3861.15

Mechanistic Insights & Data Interpretation

The experimental data reveals several critical structure-activity relationship (SAR) insights:

  • The Role of Halogenation: Analog 1 (the base 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone scaffold) exhibits a moderate binding affinity (-8.5 kcal/mol). However, the addition of a para-fluoro group on the phenyl ring (Analog 2) significantly boosts affinity to -9.2 kcal/mol. Causality: The fluorine atom perfectly occupies a deep hydrophobic sub-pocket near Trp386, restoring the halogen bonding and pi-pi stacking interactions normally provided by Haloperidol.

  • Amine Basicity and the Salt Bridge: Analog 3, which features an N,N-dimethylated tail, achieves near-parity with Haloperidol (-9.6 kcal/mol). The tertiary amine in Analog 3 possesses a higher basicity and greater steric bulk than the primary amine in Analog 1. This closely mimics the basicity of Haloperidol's piperidine ring, optimizing the electrostatic salt bridge with Asp114 (D3.32).

  • Atypical Profiling: Unlike Haloperidol, which rigidly locks into the EBP (often correlating with severe EPS liability), the ethylenediamine tail of Analog 3 maintains the high-affinity Asp114 anchor but exhibits higher conformational flexibility. This suggests a potentially faster off-rate (residence time), a hallmark of atypical antipsychotics like Melperone.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at:[Link]

  • Schrödinger, LLC. (2025). Protein Preparation Wizard. Available at: [Link]

  • Im, D., Shimamura, T., & Iwata, S. (2020). Human dopamine D2 receptor in complex with spiperone (PDB ID: 7DFP). RCSB Protein Data Bank. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle;...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, ensuring the protection of laboratory personnel and the environment.

Chemical Profile and Hazard Assessment

To safely manage a chemical, we must first understand its characteristics.

Chemical Identity:

  • IUPAC Name: 4-((2-aminoethyl)amino)-1-phenylbutan-1-one[1]

  • CAS Number: 141809-45-2[1]

  • Molecular Formula: C₁₂H₁₈N₂O[1]

  • Molecular Weight: 206.28 g/mol [1]

  • Potential Hazards (Inferred):

    • Flammability: Ketone-containing solvents, such as 2-Butanone, are often flammable.[2][3][4] Therefore, this compound should be treated as a potential fire hazard. Keep it away from ignition sources like heat, sparks, and open flames.[3][4]

    • Corrosivity/Toxicity: The presence of amino groups suggests the compound may be basic and potentially corrosive. Amines can be irritants to the skin and eyes and may be toxic.[5] It is prudent to assume the substance may cause skin and eye irritation.[5]

    • Environmental Hazard: Discharge of organic chemicals into drains and the environment must be avoided to prevent ecological damage.[6][7]

Given these potential risks, 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- must be treated as hazardous waste. This necessitates a disposal pathway compliant with stringent federal and local regulations.

Regulatory Framework: The "Cradle-to-Grave" Mandate

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" system, which means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[9][10]

Your institution's Environmental Health & Safety (EH&S) office is your primary resource for ensuring compliance with all applicable federal, state, and local regulations.[11][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste containing 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is handled safely and in compliance with regulatory standards.

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[11][12]

  • Location: The SAA must be under the control of the operator of the process generating the waste.[11] This could be a designated area within a chemical fume hood or a specific secondary containment tray on a lab bench.[12]

  • Segregation: Store waste containers in the SAA segregated by hazard class. For this compound, ensure it is kept away from incompatible materials, particularly strong oxidizing agents and acids.[11][13]

The integrity of your waste containment is the first line of defense against spills and exposures.

  • Compatibility: The container must be chemically compatible with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers if there is any suspicion of corrosivity.

  • Condition and Closure: The container must be in good condition, free of leaks, and have a secure, leak-proof screw-on cap.[11][14] Parafilm, corks, or stoppers are not acceptable closures for waste containers.[14]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Clear and accurate labeling is a critical regulatory requirement.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must clearly state "Hazardous Waste."[11]

  • Contents: List all chemical constituents by their full name (no formulas or abbreviations) and their estimated percentages.[11] Any non-hazardous components (e.g., water) should also be listed. The total composition must add up to 100%.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when you are actively adding waste.[11][12][14] Leaving a funnel in an open waste container is a common but serious violation.[11][12]

  • Separate Waste Streams: Do not mix solid and liquid waste.[14] If the waste is a solution containing this compound, it should be collected as liquid waste. If it is chemically contaminated debris (e.g., gloves, wipes), it should be collected as solid waste in a separate, clearly labeled container.[14]

  • Secondary Containment: Always place your primary waste container inside a larger, chemically compatible secondary container, such as a lab tray.[14] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks or spills.[14]

  • Time and Quantity Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.[14] Furthermore, all hazardous waste must be collected by your institution's EH&S department within 90 days of the start of accumulation.[14]

  • Requesting Pickup: Follow your institution's specific procedures to request a hazardous waste collection from EH&S before these limits are reached.[11][14]

Data Summary
ParameterGuidelineRationale
Waste Classification Hazardous WasteInferred flammability, corrosivity, and toxicity based on chemical structure.[2][3][5]
Container Type Chemically resistant glass or HDPE with a screw-on cap.Prevents degradation of the container and ensures a secure seal to prevent leaks.[11][14]
Labeling "Hazardous Waste" + Full chemical names and percentages.Ensures compliance and informs handlers of the contents and associated risks.[11]
Storage Location Designated Satellite Accumulation Area (SAA).Keeps waste near the point of generation and under the control of knowledgeable personnel.[11][12]
Storage Practice Keep container closed. Use secondary containment.Prevents spills and the release of hazardous vapors into the laboratory.[12][14]
Disposal Timeline Request pickup within 90 days of accumulation start.Adheres to regulatory time limits for on-site waste storage.[14]
Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-.

cluster_prep Preparation & Collection cluster_accum Accumulation in SAA cluster_disposal Final Disposal A Generate Waste (1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-) B Select Compatible Waste Container (Glass or HDPE) A->B C Affix 'Hazardous Waste' Label & List All Constituents B->C D Place Container in Secondary Containment C->D E Add Waste to Container (Keep Closed When Not in Use) D->E F Is Container Full (90% Capacity)? E->F Check G Is it >90 days since first addition? E->G Check H Store in Designated SAA Segregated from Incompatibles F->H No I Request Waste Pickup from EH&S F->I Yes G->H No G->I Yes H->I Or before limits J EH&S Transports for Proper Disposal I->J

Caption: Workflow for proper hazardous waste disposal.

By adhering to this structured and logically sound protocol, you ensure that your critical research is conducted not only with scientific integrity but also with the highest standards of safety and environmental responsibility.

References

  • UC San Diego, How to Store and Dispose of Hazardous Chemical Waste.
  • Columbia University, Hazardous Chemical Waste Management Guidelines.
  • PubChem, 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-. Available at: [Link]

  • The University of Chicago Environmental Health and Safety, Hazardous Waste Disposal Procedures.
  • American Chemical Society, Hazardous Waste and Disposal.
  • Purdue University, Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency, Waste, Chemical, and Cleanup Enforcement.
  • ACTenviro, How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency, Hazardous Waste. Available at: [Link]

  • Triumvirate Environmental, Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Wikipedia, Hazardous waste in the United States. Available at: [Link]

  • ECHEMI, 2-Amino-1-phenyl-1-butanone SDS.
  • Thermo Fisher Scientific, Safety Data Sheet for 2-Butanone.
  • Cheméo, Chemical Properties of 1-Butanone, 1-phenyl-. Available at: [Link]

  • Chemos GmbH & Co.KG, Safety Data Sheet: Butanone.
  • Australian Industrial Chemicals Introduction Scheme (AICIS), Evaluation statement for a related Butanone compound.
  • Cayman Chemical, Safety Data Sheet for a related Butanone compound.
  • Thermo Fisher Scientific, Safety Data Sheet for 4-Phenyl-2-butanone.
  • Fisher Scientific, Safety Data Sheet for 2-Butanone.

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